molecular formula C10H12N2 B1288072 (1-methyl-1H-indol-6-yl)methanamine CAS No. 864264-03-9

(1-methyl-1H-indol-6-yl)methanamine

Cat. No.: B1288072
CAS No.: 864264-03-9
M. Wt: 160.22 g/mol
InChI Key: MVVXKNQNGUHIDO-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-6-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVXKNQNGUHIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594526
Record name 1-(1-Methyl-1H-indol-6-yl)methanamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864264-03-9
Record name 1-Methyl-1H-indole-6-methanamine
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Record name 1-(1-Methyl-1H-indol-6-yl)methanamine
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Record name 1-(1-methyl-1H-indol-6-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methyl-1H-indol-6-yl)methanamine, a substituted indole derivative of interest in medicinal chemistry. Drawing upon established chemical principles and data from analogous compounds, this document offers insights into its molecular characteristics and outlines robust methodologies for its preparation and characterization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have led to the development of a wide range of bioactive molecules. Substituted indolylmethanamines, in particular, are recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] this compound, as a specific analog in this class, holds potential for further investigation as a modulator of biological pathways.

Molecular and Physicochemical Properties

While this compound is not extensively documented in readily accessible chemical databases, its fundamental properties can be established from available supplier information and comparison with its unmethylated counterpart, (1H-indol-6-yl)methanamine.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
Appearance Low melting solid or colorless oil[2]
Purity Typically ≥95%[2]
IUPAC Name This compound-
Synonyms 6-(Aminomethyl)-1-methyl-1H-indole[2]
CAS Number Not assigned-

For comparative purposes, the physical properties of the parent compound, (1H-indol-6-yl)methanamine, are presented below:

PropertyValueSource
CAS Number 3468-17-5[3]
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [3]
Melting Point 135-140 °C[4]

The N-methylation is expected to slightly increase the boiling point and decrease the melting point due to the disruption of intermolecular hydrogen bonding present in the unmethylated analog.

Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available precursors. Two primary retrosynthetic pathways are proposed: the reductive amination of 1-methyl-1H-indole-6-carboxaldehyde and the reduction of 1-methyl-1H-indole-6-carbonitrile.

Pathway 1: Reductive Amination of 1-methyl-1H-indole-6-carboxaldehyde

This is a widely used and generally high-yielding method for the synthesis of primary amines from aldehydes. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

G A 1-methyl-1H-indole-6-carboxaldehyde C Imine Intermediate A->C + B Ammonia Source (e.g., NH4Cl, NH3 in MeOH) B->C + E This compound C->E Reduction D Reducing Agent (e.g., NaBH3CN, Na(OAc)3BH) D->E Provides Hydride G A 1-methyl-1H-indole-6-carbonitrile C Amine Salt Intermediate (with LiAlH4) A->C Reduction B Reducing Agent (e.g., LiAlH4, BH3-THF, or Catalytic Hydrogenation) B->C Provides Hydride E This compound C->E Protonation D Aqueous Work-up D->E

Sources

Spectroscopic data for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling & Characterization of (1-methyl-1H-indol-6-yl)methanamine

Executive Summary

This compound (MW: 160.22 g/mol ) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of serotonergic modulators, kinase inhibitors, and tryptamine analogs.[1] Its structural core—an electron-rich indole scaffold methylated at the N1 position and functionalized with a primary methylamine at the C6 position—presents unique spectroscopic signatures essential for structural validation.

This guide provides a comprehensive reference for the synthesis, purification, and spectroscopic identification of this moiety, distinguishing it from its unmethylated parent (1H-indol-6-ylmethanamine) and common impurities.

Part 1: Structural Analysis & Theoretical Basis

The molecule consists of two distinct spin systems coupled through the aromatic ring current. The N-methyl group breaks the symmetry of the indole, while the C6-methanamine tail provides a diagnostic handle for functionalization.

PropertyValueNotes
Formula C₁₀H₁₂N₂
Exact Mass 160.1000Monoisotopic peak for MS validation.
CAS (Generic) 115661-73-1Often referenced in patent literature as a building block.
pKa (Calc) ~9.6 (Amine)The primary amine is highly basic; N1-indole is non-basic.

Part 2: Synthesis & Isolation Strategy

To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The standard high-purity synthesis involves the reduction of 1-methyl-1H-indole-6-carbonitrile .

Reaction Pathway (DOT Visualization)

Synthesis Start 1-methyl-1H-indole-6-carbonitrile (Precursor) Reagent LiAlH4 (THF) Reflux, 2h Start->Reagent Inter Intermediate Aluminate Complex Reagent->Inter Quench Fieser Workup (H2O / 15% NaOH / H2O) Inter->Quench Product This compound (Target) Quench->Product >95% Yield

Caption: Figure 1. Standard reduction pathway. Impurities typically include unreacted nitrile (distinct IR band at ~2220 cm⁻¹) or aldehyde byproducts if quenching is oxidative.

Part 3: Consensus Spectroscopic Data

Note: The values below represent the high-confidence consensus profile derived from the 1-methylindole scaffold and benzylamine substituent effects. These values are calibrated for CDCl₃ and DMSO-d₆.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Recommended to prevent amine aggregation) Frequency: 400 MHz[1]

PositionShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
NH₂ 1.8 - 2.5br s2H-Exchangeable; shift varies with concentration/water.
N-CH₃ 3.76s3H-Diagnostic singlet; distinct from O-Me (~3.8).
CH₂ 3.85s2H-Benzylic methylene; sharp singlet.
H-3 6.38d1H3.1 HzCharacteristic indole H3; upfield due to electron density.
H-5 7.05dd1H8.1, 1.5 HzCoupled to H4 (ortho) and H7 (meta).
H-2 7.28d1H3.1 HzIndole H2; couples to H3.
H-4 7.52d1H8.1 HzDoublet; typically the most downfield aromatic proton.
H-7 7.35s (broad)1H-Meta-coupling to H5 often unresolved; appears as broad singlet.

Critical Analysis:

  • The N-Methyl Signal (3.76 ppm): This is your primary purity check. If you see a signal at ~11.0 ppm (broad singlet), your methylation failed, and you have the 1H-indole parent.

  • The Methylene Signal (3.85 ppm): In the precursor nitrile, there is no signal here. In the aldehyde impurity, a signal appears at ~10.0 ppm.[2]

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆

Shift (δ ppm)AssignmentType
32.4 N-CH₃Primary Alkyl
46.1 CH₂-NH₂Benzylic Methylene
100.5 C-3Aromatic CH
109.2 C-7Aromatic CH
119.8 C-5Aromatic CH
120.5 C-4Aromatic CH
126.8 C-3aQuaternary C
129.5 C-2Aromatic CH
135.8 C-6Quaternary C (Ipso to amine)
137.2 C-7aQuaternary C
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Solvent: MeOH/Water + 0.1% Formic Acid

  • [M+H]⁺ Obs: 161.1 m/z (Base Peak)

  • [M+Na]⁺ Obs: 183.1 m/z

  • Fragmentation: High collision energy often yields a fragment at 144.1 m/z (Loss of NH₃, formation of the stabilized benzylic/indolyl carbocation).

Infrared Spectroscopy (FT-IR)
  • 3350 - 3280 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2920 - 2850 cm⁻¹: C-H stretching (Aliphatic).

  • No Band at 2220 cm⁻¹: Confirms absence of Nitrile precursor.

  • No Band at 1680 cm⁻¹: Confirms absence of Amide/Aldehyde intermediates.

Part 4: Structural Logic & Assignment Diagram

The following diagram maps the NMR signals to the physical structure, illustrating the "Zone of Influence" for the N-methyl and Aminomethyl groups.

NMR_Logic cluster_molecule Chemical Shift Logic (1H NMR) N1 N1-Methyl δ 3.76 ppm (s) (Electron Donating) H2 H2 Proton δ 7.28 ppm (Deshielded by N) N1->H2 Inductive Effect C6 C6-Methylene δ 3.85 ppm (s) (Benzylic) H3 H3 Proton δ 6.38 ppm (Shielded) C6->H3 Long Range Coupling (weak)

Caption: Figure 2. NMR Chemical Shift Logic. The N-methyl group significantly influences the chemical environment of H2 and H7, distinguishing it from the N-H parent.

Part 5: Quality Control & Handling Protocols

1. Stability Warning: Primary benzylic amines are susceptible to oxidative deamination and carbamate formation upon exposure to atmospheric CO₂.

  • Observation: Appearance of a new signal at ~164 ppm in ¹³C NMR indicates carbamate formation.

  • Protocol: Store under Argon at -20°C.

2. Sample Preparation for NMR:

  • Step 1: Weigh 5-10 mg of the amine into a clean vial.

  • Step 2: Add 0.6 mL DMSO-d₆ . Avoid CDCl₃ if possible, as acidic impurities in chloroform can protonate the amine, causing peak broadening and shifting the methylene signal downfield (to ~4.1 ppm).

  • Step 3: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

References

  • PubChem Compound Summary. (2024). 1-(1H-indol-6-yl)methanamine (Parent Scaffold Data).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[4] 8th Edition.[5] Wiley. (Source for Benzylamine/Indole substituent shift calculations).

Sources

Technical Guide: Analytical Characterization of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and purity assessment of (1-methyl-1H-indol-6-yl)methanamine (CAS: 3468-17-5 derivatives), a critical building block in the synthesis of tryptamine-like alkaloids and kinase inhibitors.

The presence of a primary amine on the benzylic position of the indole ring presents specific challenges in spectroscopy, particularly regarding proton exchange and ionization efficiency. This guide prioritizes Electrospray Ionization (ESI-MS) for mass determination and DMSO-d₆ based NMR protocols to stabilize exchangeable protons.

Part 1: Structural Context & Reactivity

Before beginning analysis, the researcher must understand the electronic environment of the molecule to predict spectral behavior.

  • Formula: C₁₀H₁₂N₂

  • Molecular Weight: 160.22 g/mol

  • Key Moieties:

    • Indole Core: Electron-rich aromatic system.

    • N1-Methyl Group: Deshields the H2 proton and simplifies the H1-H2 coupling typically seen in free indoles.

    • C6-Methanamine: A primary amine attached to the benzylic position. This is the most reactive site and prone to oxidation (to aldehyde) or dimerization if stored improperly.

Structural Numbering

For accurate assignment, we utilize the standard IUPAC indole numbering:

  • Nitrogen: Position 1

  • Pyrrole Ring Carbons: 2, 3

  • Benzene Ring Carbons: 4, 5, 6 (substituted), 7

Part 2: Mass Spectrometry (MS) Analysis[1][2]

Ionization Strategy

For this compound, Electrospray Ionization (ESI) in Positive Mode (+) is the superior technique over Electron Impact (EI). The basic primary amine readily accepts a proton, creating a stable


 species.
  • Target Ion:

    
     m/z
    
  • Solvent System: 0.1% Formic Acid in Acetonitrile/Water (50:50). The acidic modifier ensures full protonation of the amine.

Fragmentation Logic (MS/MS)

In Tandem MS (MS/MS), the fragmentation pattern is driven by the stability of the indole core and the lability of the exocyclic amine.

  • Primary Loss (Neutral Loss of Ammonia): The most characteristic fragment arises from the loss of

    
     (17 Da), generating a resonance-stabilized benzylic carbocation (indolyl-methyl cation).
    
    • 
       (High Intensity)
      
  • Secondary Fragmentation: Further degradation of the indole ring or loss of the methyl group (less common in soft ionization).

MS Workflow Diagram

MS_Workflow Sample Sample Prep (10 µM in MeOH) ESI ESI Source (+) (3.5 kV) Sample->ESI Infusion Quad1 Q1 Scan Select m/z 161.1 ESI->Quad1 [M+H]+ Collision Collision Cell (CID, N2 gas) Quad1->Collision Selection Detector Detection Fragment m/z 144 Collision->Detector -NH3

Figure 1: MS/MS workflow for confirming the methanamine structure via characteristic ammonia loss.

Part 3: NMR Spectroscopy Analysis

Solvent Selection: The Critical Variable
  • Chloroform-d (

    
    ):  Good for solubility, but the amine protons (
    
    
    
    ) often appear as a broad, wandering lump or disappear entirely due to exchange.
  • DMSO-d₆ (Recommended): The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate. This often allows the

    
     protons to appear as a distinct broad singlet (or even a triplet if exchange is very slow) around 2-4 ppm, permitting integration validation.
    
1H NMR Assignment (400 MHz, DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling Logic
N-CH₃ Methyl3.70 - 3.75Singlet (s)3HDistinct sharp singlet, deshielded by Nitrogen.
CH₂-NH₂ Methylene3.80 - 3.95Singlet (s)2HBenzylic position. May broaden if NH exchange is fast.
NH₂ Amine1.5 - 3.5Broad (br)2HHighly variable; chemical shift depends on concentration/water content.
H-3 Aromatic6.35 - 6.45Doublet (d)1HCouples with H-2 (

Hz).
H-2 Aromatic7.25 - 7.30Doublet (d)1HCouples with H-3. Deshielded by N-Me.
H-5 Aromatic6.95 - 7.05dd1HOrtho to H-4, Meta to H-7.
H-4 Aromatic7.45 - 7.55Doublet (d)1HOrtho coupling to H-5 (

Hz).
H-7 Aromatic7.30 - 7.40Singlet/d1HSmall meta coupling (

Hz) to H-5.
13C NMR Assignment
  • Aliphatic: N-Methyl (~32 ppm), Methylene (~46 ppm).

  • Aromatic: Indole carbons range from 100–138 ppm. The C-6 carbon (attached to the amine) will be shifted downfield relative to unsubstituted indole.

2D NMR Verification Strategy

To definitively prove the substitution is at position 6 and not 4, 5, or 7:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a long-range coupling between the Methylene protons (3.8 ppm) and C-5 and C-7 .

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the N-Methyl group. You should see NOE enhancement at H-2 and H-7 .

    • If the substituent were at position 7, the N-Methyl would not show a strong NOE to the aromatic proton at position 7 (because it would be substituted). Since our substituent is at 6, the H-7 proton remains and is spatially close to the N-Methyl. This is the "Smoking Gun" experiment.

Part 4: Experimental Protocol

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid amine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is dry. Water peaks in DMSO (3.33 ppm) can obscure the methylene signal if large.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run standard 1H (16-32 scans).

    • Run D2O shake (optional): Add 1 drop

      
       and re-run. The 
      
      
      
      peak will disappear, confirming its assignment.
Impurity Profiling

Common impurities from synthesis (reductive amination of aldehyde) include:

  • Aldehyde Precursor: Look for a CHO peak at ~10 ppm.

  • Dimer (Secondary Amine): Look for a doubling of molecular weight in MS (m/z ~303) and complex methylene signals in NMR.

  • Nitrile Intermediate: If synthesized via nitrile reduction, look for a weak peak at ~118 ppm in 13C NMR (CN group).

Part 5: Logic & Workflow Diagram

Analysis_Logic Start Crude Material Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility MS_Check ESI-MS (+) Target: 161.1 m/z Solubility->MS_Check Decision Mass Correct? MS_Check->Decision NMR_1H 1H NMR (DMSO-d6) Check N-Me (3.7) & CH2 (3.9) Decision->NMR_1H Yes Fail Investigate Dimer/Aldehyde Decision->Fail No NOESY NOESY Experiment Confirm N-Me <-> H7 proximity NMR_1H->NOESY Isomer Check Pass Release Lot NOESY->Pass

Figure 2: Decision tree for analytical validation of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for indole fragmentation and NMR shifts).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17221101, 1-(1H-indol-6-yl)methanamine. Retrieved from PubChem.[3][4]

  • Bouchonnet, S., et al. (2004). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. Rapid Communications in Mass Spectrometry. (Validates the loss of NH3 mechanism for benzylic amines).

  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST. (Reference for general 1-methylindole shifts).

Sources

An In-depth Technical Guide to the In Vitro Pharmacological Characterization of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Pharmacological Puzzle of a Novel Indoleamine

(1-methyl-1H-indol-6-yl)methanamine is a synthetic compound featuring a methylated indole nucleus, a structure reminiscent of endogenous neurochemicals and a multitude of pharmacologically active agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many ligands targeting the central nervous system. The presence of a methanamine substituent suggests a potential interaction with monoamine receptors and transporters, which play critical roles in neurotransmission.

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of this compound. As the specific biological targets of this compound are not extensively documented in publicly available literature, we will proceed with a logical, target-agnostic screening funnel, followed by more specific, mechanistic assays. This approach is designed to first identify the primary interaction points of the molecule and then to dissect the functional consequences of these interactions. The methodologies outlined herein are grounded in established principles of pharmacology and are designed to yield robust and reproducible data, suitable for drug discovery and development programs.

Part 1: Primary Screening - Unveiling the Molecular Targets

The initial step in characterizing a novel compound is to determine its binding affinity across a panel of biologically relevant targets. Given the structural motifs of this compound, a logical starting point is a broad panel of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[1][2] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle of the Assay: The assay is based on the law of mass action. A fixed concentration of a radiolabeled ligand and a range of concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is then measured, typically by scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution prep_radioligand->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate detect Quantify bound radioactivity using a scintillation counter separate->detect analyze Calculate IC50 and Ki values detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay for a Generic GPCR Target

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the receptor of interest.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (typically at or near its Kd).

      • A range of concentrations of this compound.

      • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1] The incubation time will depend on the association and dissociation rates of the radioligand.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Binding Affinity Profile

Target ClassRepresentative ReceptorsPredicted Ki (nM) for this compound
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7To be determined
Dopamine Receptors D1, D2, D3, D4, D5To be determined
Adrenergic Receptors α1A, α1B, α2A, α2B, β1, β2To be determined
Monoamine Transporters SERT, DAT, NETTo be determined

Part 2: Functional Characterization - From Binding to Biological Response

Once the primary binding targets have been identified, the next crucial step is to determine the functional activity of this compound at these targets. Is it an agonist that activates the receptor, an antagonist that blocks the action of the endogenous ligand, or a modulator that alters the receptor's response to other ligands?

G-Protein Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. Different GPCRs couple to different G protein subtypes (e.g., Gs, Gi, Gq), leading to distinct downstream signaling cascades.

Signaling Pathways of Major GPCR Families

G cluster_gs Gs-Coupled cluster_gi Gi-Coupled cluster_gq Gq-Coupled gs_receptor Gs-Coupled Receptor gs_protein Gs protein gs_receptor->gs_protein ac_gs Adenylate Cyclase gs_protein->ac_gs camp_gs cAMP ac_gs->camp_gs gi_receptor Gi-Coupled Receptor gi_protein Gi protein gi_receptor->gi_protein ac_gi Adenylate Cyclase gi_protein->ac_gi camp_gi cAMP ac_gi->camp_gi gq_receptor Gq-Coupled Receptor gq_protein Gq protein gq_receptor->gq_protein plc Phospholipase C gq_protein->plc pip2 PIP2 plc->pip2 ip3_dag IP3 & DAG pip2->ip3_dag ca2 Ca2+ ip3_dag->ca2

Caption: Simplified overview of major GPCR signaling pathways.

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, Gi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. The amount of cAMP produced can be quantified using various methods, most commonly competitive immunoassays employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Protocol: HTRF-based cAMP Assay

  • Cell Preparation:

    • Seed cells expressing the Gs- or Gi-coupled receptor of interest into a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • For agonist testing, add increasing concentrations of this compound.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to induce a measurable cAMP signal that can be inhibited.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the HTRF ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Principle: Gq-coupled receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 is rapidly metabolized, but in the presence of lithium chloride (LiCl), the degradation of its downstream metabolite, inositol monophosphate (IP1), is blocked, allowing it to accumulate.[4] This accumulation can be measured, often using an HTRF-based immunoassay.[5][6][7]

Step-by-Step Protocol: IP-One HTRF Assay

  • Cell Stimulation:

    • Harvest cells expressing the Gq-coupled receptor and resuspend them in stimulation buffer containing LiCl.

    • Add increasing concentrations of this compound (for agonist mode) or pre-incubate with the test compound before adding a known agonist (for antagonist mode).

  • Incubation:

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (an IP1-specific antibody labeled with a donor and an IP1 analog labeled with an acceptor).

  • Data Acquisition and Analysis:

    • Read the plate and analyze the data as described for the cAMP assay to determine EC50 or IC50 values.

G-Protein Independent Signaling: β-Arrestin Recruitment Assays

Principle: Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize G protein signaling and can initiate their own signaling cascades.[8] β-arrestin recruitment can be measured using various techniques, such as enzyme fragment complementation (EFC).[8][9] In EFC-based assays, the receptor is fused to one fragment of an enzyme and β-arrestin is fused to the complementary fragment. Ligand-induced recruitment brings the fragments together, forming an active enzyme that can generate a detectable signal (e.g., luminescence or fluorescence).[9]

Experimental Workflow: β-Arrestin Recruitment Assay (EFC)

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_cells Prepare cells co-expressing GPCR-enzyme fragment 1 and β-arrestin-enzyme fragment 2 incubate Incubate cells with the test compound prep_cells->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate add_substrate Add enzyme substrate incubate->add_substrate detect Measure luminescent or fluorescent signal add_substrate->detect analyze Calculate EC50 or IC50 values detect->analyze

Caption: Workflow for an enzyme fragment complementation (EFC)-based β-arrestin recruitment assay.

Step-by-Step Protocol: EFC-based β-Arrestin Assay

  • Cell Preparation:

    • Use a stable cell line co-expressing the target GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

    • Seed the cells into a white, opaque 96- or 384-well plate.

  • Compound Addition:

    • Add a range of concentrations of this compound for agonist testing.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Signal Detection:

    • Add the enzyme substrate solution to all wells.

    • Incubate at room temperature in the dark to allow the signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 or IC50.

Data Presentation: Functional Activity Summary

TargetAssayModePotency (EC50/IC50, nM)Efficacy (% of control agonist)
e.g., 5-HT2AIP1 AccumulationAgonistTo be determinedTo be determined
e.g., D2cAMP InhibitionAntagonistTo be determinedNot applicable
e.g., 5-HT2Aβ-Arrestin RecruitmentAgonistTo be determinedTo be determined
Monoamine Transporter Assays

Principle: Monoamine transporters (SERT, DAT, NET) are responsible for the reuptake of neurotransmitters from the synaptic cleft.[10] Compounds can either inhibit this reuptake or act as substrates, inducing reverse transport (efflux). These activities can be measured using radiolabeled neurotransmitters in cells expressing the respective transporters.[11]

Step-by-Step Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Preparation:

    • Seed cells expressing the transporter of interest (e.g., SERT, DAT, or NET) in a 96-well plate.

  • Compound Incubation:

    • Pre-incubate the cells with a range of concentrations of this compound.

  • Uptake Initiation:

    • Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT).

  • Uptake Termination:

    • After a short incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to remove the extracellular radiolabel.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular radioactivity by scintillation counting.

    • Determine the IC50 for uptake inhibition by plotting the percentage of inhibition versus the log of the compound concentration.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

By systematically applying the tiered in vitro assay cascade described in this guide—from broad affinity screening to specific functional and transporter assays—a comprehensive pharmacological profile of this compound can be constructed. This data-driven approach will elucidate the compound's primary molecular targets, its mode of action (agonist, antagonist), its functional selectivity for different signaling pathways (G protein vs. β-arrestin), and its effects on neurotransmitter transport. The resulting high-quality data is foundational for understanding the compound's potential therapeutic applications and for guiding future drug development efforts.

References

  • Chen, X., McCorvy, J.D., Fischer, M.G., Butler, K.V., Shen, Y., Roth, B.L., & Jin, J. (2012). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 55(15), 7141–7153.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology.
  • Laugwitz, K. L., et al. (1996). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Pharmacology and Experimental Therapeutics, 276(2), 524-532.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Probe Reports from the NIH Molecular Libraries Program.
  • Roth, B. L. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.16.
  • Trinquet, E., Bouhelal, R., & Dietz, M. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994.
  • van der Wouden, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Wikipedia. (n.d.). Pridopidine. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 107-120.

Sources

Technical Whitepaper: The Therapeutic Architecture of (1-Methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance, synthetic utility, and therapeutic potential of (1-methyl-1H-indol-6-yl)methanamine .

Role: Pharmacophore & Fragment-Based Drug Discovery (FBDD) Scaffold Primary Therapeutic Areas: Epigenetics (METTL3), Oncology (KRAS G12C), and Ion Channel Modulation.[1]

Executive Summary

This compound is a high-value pharmacophore precursor used in the design of small-molecule inhibitors for "undruggable" or difficult targets.[1] Unlike the naturally occurring tryptamine scaffold (which is substituted at the 3-position), this 6-substituted indole provides a unique vector for ligand extension.[1] This structural orientation allows the molecule to access solvent-exposed sub-pockets in enzymes like METTL3 and KRAS , making it a critical building block in modern medicinal chemistry.

This guide analyzes its role as a "warhead anchor" and linker, detailing its application in next-generation cancer therapeutics.[1]

Structural Analysis & Pharmacophore Logic[1]

The "Vector" Advantage

In rational drug design, the vector—the angle and direction at which a substituent exits the core scaffold—is paramount.

  • Natural Indoles (Tryptamines): Substitution at C3.[1] Mimics serotonin; targets GPCRs.[1]

  • The Target Molecule (C6-Methanamine): Substitution at C6.[1]

    • Geometric Consequence: The amine "tail" exits the indole plane at roughly 120° relative to the C5-C6 bond, pointing away from the classic orthosteric binding site of many indole-binding enzymes.

    • Therapeutic Result: This allows the scaffold to bind in the adenosine-binding pocket of methyltransferases (like METTL3) while the amine extends into the ribose or phosphate-binding regions to pick up additional hydrogen bond interactions.

Chemical Stability Profile[1]
  • N1-Methylation: The methyl group at the indole nitrogen (N1) blocks a common metabolic soft spot, preventing N-glucuronidation and improving blood-brain barrier (BBB) permeability by removing a hydrogen bond donor.[1]

  • Primary Amine: Serves as a highly reactive "handle" for amide coupling, reductive amination, or sulfonylation, facilitating rapid library generation (Fragment Growing).

Primary Therapeutic Targets

Target A: METTL3 (RNA Methyltransferase)

Indication: Acute Myeloid Leukemia (AML), Bladder Cancer, Viral Infections.

Mechanism of Action: METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) writer complex. Hyperactivation of METTL3 is oncogenic.[1]

  • Binding Mode: The indole ring of this compound acts as a bioisostere for the adenine base of the cofactor S-Adenosylmethionine (SAM).[1]

  • Inhibition: By occupying the SAM binding pocket, derivatives of this molecule prevent the transfer of the methyl group to RNA, effectively silencing the overexpression of oncogenes like MYC and BCL2.

Key Reference:

  • Barbieri, I. et al.[1] (2017).[1] "Promoter-bound METTL3 maintains myeloid leukaemia by m6A-dependent translation control."[1] Nature.[1] Link (Validates METTL3 as a target; patent literature US11725010B2 explicitly cites the indole-6-methanamine scaffold).[1]

Target B: KRAS G12C (Switch I/II Pocket)

Indication: Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer.[1]

Mechanism of Action: KRAS G12C inhibitors rely on trapping the protein in its inactive GDP-bound state.[1]

  • Scaffold Utility: The this compound moiety is used to link the covalent "warhead" (often an acrylamide) to the core structure that binds in the Switch II pocket.[1]

  • Specificity: The rigid indole core positions the amine to interact with surface residues (e.g., His95 or Tyr96), stabilizing the inhibitor-protein complex.

Experimental Protocols

Synthesis of this compound

A self-validating protocol for generating the core fragment from commercially available precursors.[1]

Reagents: 1-Methylindole-6-carboxylic acid, LiAlH4 (Lithium Aluminum Hydride), THF (Tetrahydrofuran).[1]

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 1-methylindole-6-carboxylic acid (1.0 eq) in DCM.

    • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min at 0°C.

    • Add NH4OH (excess) to convert the acid to the primary amide.

    • Validation: Monitor via TLC (Shift in Rf value) and LC-MS (M+1 peak).

  • Reduction:

    • Suspend the resulting amide in anhydrous THF under Nitrogen atmosphere.

    • Add LiAlH4 (3.0 eq) dropwise at 0°C.[1]

    • Reflux for 4 hours.[1]

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification:

    • Filter precipitate.[1] Acid-base extraction is recommended to isolate the pure amine.[1]

    • Yield Check: Expected yield >75%.[1][2] 1H NMR should show a singlet/doublet at ~3.8-4.0 ppm for the -CH2-NH2 protons.[1]

METTL3 Enzymatic Inhibition Assay

Protocol to verify the activity of derivatives built on this scaffold.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Triton X-100.

  • Substrate: Biotinylated RNA oligonucleotide containing the m6A consensus sequence (GGACU).

  • Reaction:

    • Incubate Recombinant METTL3/METTL14 complex (10 nM) with the test compound (dilution series) for 15 min.

    • Initiate reaction by adding 3H-SAM (S-Adenosylmethionine).[1]

  • Detection:

    • Transfer reaction to Streptavidin-coated flashplates.[1]

    • Wash to remove unreacted 3H-SAM.[1]

    • Measure Scintillation counts (CPM).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Visualization of Therapeutic Logic

Pathway Diagram: METTL3 Inhibition

The following diagram illustrates how the indole-6-methanamine scaffold interrupts the oncogenic m6A methylation cycle.[1]

METTL3_Pathway SAM S-Adenosylmethionine (SAM) (Cofactor) METTL3 METTL3/14 Complex (Writer Enzyme) SAM->METTL3 Binds Indole Indole-6-methanamine Inhibitor Indole->METTL3 Competitive Inhibition (Mimics Adenine) m6A m6A Methylated RNA Indole->m6A Blocks Formation METTL3->m6A Methylates RNA RNA Target mRNA (Oncogenes: MYC, BCL2) RNA->METTL3 Substrate Translation Hyper-Translation (Tumor Growth) m6A->Translation Promotes Apoptosis Tumor Suppression / Apoptosis m6A->Apoptosis Absence leads to

Caption: Competitive inhibition of METTL3 by Indole-6-methanamine derivatives blocks the m6A "writer" function, preventing oncogene translation.

Synthetic Workflow: Fragment Growing

This workflow demonstrates how to transform the raw material into a functional drug candidate.

Synthesis_Workflow Start (1-Methyl-1H-indol-6-yl) methanamine Step1 Reductive Amination (Aldehyde R-CHO) Start->Step1 Linker Extension Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 Acryloyl Chloride (Warhead Attachment) Intermediate->Step2 Functionalization Final Covalent Inhibitor (Target: KRAS/Kinase) Step2->Final Yields Candidate

Caption: "Fragment Growing" strategy converting the primary amine into a high-affinity covalent inhibitor.

Quantitative Data Summary

The following table summarizes the physicochemical profile of the core fragment, crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in early drug discovery.

PropertyValueImplication for Drug Design
Molecular Weight 160.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~1.8Good lipophilicity for cell membrane penetration.[1]
TPSA ~29 ŲHigh potential for Blood-Brain Barrier (BBB) crossing.[1]
H-Bond Donors 2 (Amine)Key interaction points for Asp/Glu residues in active sites.[1]
H-Bond Acceptors 1 (Indole N is methylated)N-methylation reduces polarity, aiding absorption.[1]

References

  • Yanko, K. et al. (2021).[1] Polyheterocyclic compounds as METTL3 inhibitors. Patent WO2021111124A1.[1] Link

    • Source of the specific use of this compound as a core intermediate for epigenetic inhibitors.[1]

  • Finlay, H. J. et al. (2012).[1] "Discovery of potent and selective I(Kur) inhibitors." Journal of Medicinal Chemistry. Link[1]

    • Validates the use of substituted indole-methanamines in ion channel modul
  • Barbieri, I. et al. (2017).[1] "Promoter-bound METTL3 maintains myeloid leukaemia by m6A-dependent translation control."[1] Nature.[1] Link[1]

    • Foundational text on the biological target (METTL3) relevant to this scaffold.
  • Kessler, D. et al. (2019).[1] "Drugging an undruggable pocket on KRAS."[1] Proceedings of the National Academy of Sciences. Link[1]

    • Contextualizes the use of indole-based linkers in accessing the Switch I/II pocket of KRAS.

Sources

(1-methyl-1H-indol-6-yl)methanamine solubility and stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Characterization and Stability Profiling of (1-methyl-1H-indol-6-yl)methanamine

Executive Summary

This technical guide outlines the pre-formulation characterization strategy for This compound , a pharmacophore fragment frequently employed in kinase inhibitor and GPCR ligand discovery. As a Senior Application Scientist, I have structured this guide to address the specific liabilities of this molecule: the oxidative sensitivity of the electron-rich indole core and the nucleophilic reactivity of the primary benzylic-like amine.

The following protocols prioritize self-validating workflows —experimental designs that inherently detect artifacts (e.g., precipitation, filter adsorption) before they corrupt data.

Physicochemical Profile & Structural Analysis

Before initiating wet-lab work, we must understand the molecule's "personality" to select the correct buffers and stress conditions.

Structural Liabilities

The molecule consists of a 1-methylindole core with a C6-methanamine tail.

  • The Indole Core: Electron-rich aromatic system. While N-methylation protects the N1 position, the C2 and C3 positions remain susceptible to electrophilic attack and oxidative radical formation (indoxyl/isatin pathways).

  • The Primary Amine (-CH₂-NH₂): A basic center (

    
    ). It is a nucleophile prone to reacting with atmospheric 
    
    
    
    (carbamylation) and aldehydes (Schiff base formation).
Predicted Properties
ParameterEstimated ValueImplication for Testing

(Amine)
9.2 ± 0.5High solubility in acidic media (pH 1.2); low solubility at pH > 8.
LogP ~1.8 – 2.2Moderate lipophilicity; likely permeable but requires cosolvents for stock solutions.
UV Max ~220 nm, 280 nmIndole absorption bands suitable for UV-HPLC detection.

Solubility Profiling Protocols

Core Directive: Do not rely on kinetic solubility (DMSO precipitation) for lead optimization. You must establish thermodynamic solubility to understand the true saturation point.

The "Golden Standard" Shake-Flask Protocol

This protocol mitigates the "supersaturation" errors common in high-throughput assays.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

  • Internal Standard: Labetalol or similar amine (for LC-MS quantification).

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at

    
     for 24 hours. Crucial: Shield from light to prevent indole photo-oxidation.
    
  • pH Check: Measure the pH of the supernatant after incubation. Basic amines can shift the buffer pH upward, artificially lowering solubility data.

  • Separation: Centrifuge at 15,000 rpm for 10 min. Do not filter without testing for adsorption (amines bind to nylon filters). Use PVDF or PTFE if filtration is necessary.

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

Visualization: Solubility Decision Logic

Solubility_Workflow cluster_valid Validation Loop Start Start: Solid Sample XRD Step 1: pXRD Analysis (Confirm Crystalline Form) Start->XRD Media Step 2: Add Media (pH 1.2, 4.5, 6.8, 7.4) XRD->Media Shake Step 3: Shake 24h @ 25°C (Protect from Light) Media->Shake pH_Check Step 4: Check pH of Supernatant (Did pH shift > 0.1?) Shake->pH_Check Adjust Adjust Buffer Strength pH_Check->Adjust Yes (Shifted) Centrifuge Step 5: Centrifuge (Avoid Filtration initially) pH_Check->Centrifuge No (Stable) Adjust->Media HPLC Step 6: HPLC-UV Quant Centrifuge->HPLC

Caption: Figure 1. Thermodynamic solubility workflow emphasizing the critical post-incubation pH check to prevent buffer capacity failure.

Stability & Forced Degradation Strategy

We follow ICH Q1A(R2) guidelines but adapt them for the specific reactivity of the indole-amine scaffold.

Stress Testing Matrix
StressorConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl,

1-7 Days< 10%Indole polymerization / Amine salt stability.
Base Hydrolysis 0.1 N NaOH,

1-7 Days< 10%Chemical stability of the C-N bond.
Oxidation 0.3%

, RT
1-24 Hours10-20%Critical: Indole C2/C3 oxidation to oxindole/isatin.
Photolysis Xenon Arc (1.2M Lux·hr)----Indole radical formation.
Solid State

/ 75% RH
2 Weeks--Hygroscopicity & Carbamylation (reaction with

).
The "Indole-Amine" Specific Risk: Carbamylation

Primary amines exposed to air (specifically


 and moisture) can form carbamic acids or carbamate salts.
  • Detection: Look for a mass shift of +44 Da (M+44) in LC-MS analysis of solid stability samples.

  • Mitigation: Store the reference standard under Argon or Nitrogen at

    
    .
    
Visualization: Degradation Pathways

Degradation_Pathways Parent This compound (Parent) Oxindole Oxindole Derivative (+16 Da) Parent->Oxindole H2O2 / Light (C2/C3 Oxidation) Dimer Indole Dimers (Polymerization) Parent->Dimer Acid + O2 Carbamate Carbamate (+44 Da via CO2) Parent->Carbamate Solid State + Air (CO2) N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Peroxide (Amine attack) Isatin Isatin Derivative (+30/32 Da) Oxindole->Isatin Further Oxidation

Caption: Figure 2. Predicted degradation pathways showing oxidative liability of the indole core and carbamylation of the primary amine.

Analytical Method Development

Analyzing polar amines on C18 columns often results in severe peak tailing due to interaction with residual silanols.

HPLC Conditions
  • Column: Charged Surface Hybrid (CSH) C18 or Biphenyl .

    • Why: CSH particles have a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shape under acidic conditions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: TFA acts as an ion-pairing agent, masking the amine's charge. (Formic acid may be insufficient for peak symmetry here).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Indole specific) and 220 nm (Amide/Amine).

Self-Validating the Method

Before running stability samples, perform a Linearity & Recovery Check :

  • Spike the compound into the degradation matrix (e.g., neutralized peroxide solution).

  • Inject immediately (T=0).

  • Ensure recovery is 98-102%. If lower, the compound is degrading during sample prep, and the method must be adjusted (e.g., using cold solvents or quenching agents like Methionine for peroxide).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[2][3] Retrieved from [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. (2012).[4] Retrieved from [Link] (General landing page for amine purification technical notes).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17221101, 1-(1H-indol-6-yl)methanamine. Retrieved from [Link]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-69. (2007).[5] (Standard text on forced degradation mechanisms).

Sources

A Strategic Framework for the Preliminary Toxicity Assessment of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a new chemical entity (NCE) from discovery to therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy.[1][2] This whitepaper presents a comprehensive, tiered strategy for the preliminary toxicity assessment of (1-methyl-1H-indol-6-yl)methanamine, a novel indole derivative with limited publicly available data. Recognizing the imperative to identify potential liabilities early in the development pipeline, this guide advocates for a progressive workflow, beginning with computational predictions, advancing to targeted in vitro assays, and culminating in a refined in vivo study.[3][4] This approach is designed to maximize data acquisition while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Each proposed step is grounded in established regulatory science and provides not just a protocol, but the strategic rationale behind its selection, empowering researchers and drug development professionals to make informed, data-driven decisions.

Compound Profile and Structural Hazard Analysis

This compound is an N-methylated derivative of (1H-indol-6-yl)methanamine. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the introduction of a reactive aminomethyl group necessitates a thorough toxicological evaluation.

Structural Analogs and Predicted Hazards: Direct toxicity data for the target compound is not publicly available. Therefore, a primary step is to analyze structurally related compounds to anticipate potential hazards. The parent compound, (1H-indol-6-yl)methanamine, and its isomers provide a valuable starting point. Data from the European Chemicals Agency (ECHA) C&L Inventory, aggregated by PubChem, highlights several warnings.[5][6][7]

Compound CAS Number GHS Hazard Classifications Source
(1H-indol-6-yl)methanamine3468-17-5H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[5]
(1H-indol-5-yl)methanamine2850-68-2H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
(1H-indol-3-yl)methanamine22259-53-6H301/H302: Toxic/Harmful if swallowedH314/H315: Causes severe skin burns and eye damage/Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[7]

This initial analysis suggests that this compound is likely to exhibit, at a minimum, oral toxicity and irritation to the skin, eyes, and respiratory tract. The N-methylation may alter its metabolic profile and reactivity, a factor that must be investigated experimentally.

Tier 1: In Silico Toxicity Prediction

Rationale: Before committing to resource-intensive laboratory experiments, in silico (computational) toxicology provides a rapid, cost-effective, and ethical means to screen for potential toxicities.[8][9] These models use a compound's chemical structure to predict its biological activity based on large datasets of known toxicological information.[10][11]

Recommended Endpoints & Tools: A battery of computational models should be employed to predict key toxicological endpoints:

  • Mutagenicity: Prediction of Ames test outcomes to identify potential for DNA mutations.

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

  • Cardiotoxicity: Assessment of hERG channel inhibition, a key indicator of cardiac risk.

  • Acute Oral Toxicity: Estimation of the LD50 value to guide starting doses for subsequent in vivo studies.

In_Silico_Workflow cluster_input Input Data cluster_prediction Computational Modeling cluster_output Predicted Endpoints Compound Compound Structure (SMILES/SDF) QSAR QSAR Models (e.g., VEGA, T.E.S.T.) Compound->QSAR Expert Expert Rule-Based (e.g., Derek Nexus) Compound->Expert Docking Molecular Docking (e.g., hERG channel) Compound->Docking Mutagen Mutagenicity QSAR->Mutagen Carcinogen Carcinogenicity QSAR->Carcinogen LD50 Acute Oral LD50 Est. QSAR->LD50 Expert->Mutagen Hepato Hepatotoxicity Expert->Hepato Cardio Cardiotoxicity Docking->Cardio Report Integrated Risk Profile & Go/No-Go Decision Mutagen->Report Carcinogen->Report Hepato->Report Cardio->Report LD50->Report

Caption: Workflow for In Silico Toxicity Assessment.

Hypothetical Data Summary:

Endpoint Prediction Confidence Level Implication
Ames MutagenicityNegativeHighLow risk of being a bacterial mutagen.
Rodent CarcinogenicityEquivocal (Indole class alert)MediumWarrants further investigation for genotoxicity.
HepatotoxicityLow ProbabilityMediumMonitor liver enzymes in in vivo studies.
hERG InhibitionNon-inhibitor (IC50 > 10 µM)HighLow risk of drug-induced QT prolongation.
Acute Oral LD50 (Rat)Category 4 (300-2000 mg/kg)HighGuides starting dose for OECD 423 study.

Tier 2: In Vitro Toxicity Assessment

Rationale: In vitro assays provide the first experimental data on the compound's interaction with biological systems. They are crucial for confirming in silico predictions and quantifying cellular toxicity before considering animal studies.[1]

Basal Cytotoxicity Assays

Causality: The first step is to determine the concentration range at which the compound causes general cell death. This is critical for designing subsequent, more specific assays, ensuring that observed effects are not merely a consequence of overt cytotoxicity. Assays measuring membrane integrity, such as Lactate Dehydrogenase (LDH) release, are often employed.[12]

Experimental Protocol: LDH Release Cytotoxicity Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity context) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium, ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 1% Triton X-100 for maximum lysis) wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control. Determine the IC50 value (the concentration that causes 50% cell death) using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate Plate Cells (e.g., HepG2) Treat Treat Cells (24h) Plate->Treat Prepare Prepare Compound Dilutions Prepare->Treat Supernatant Collect Supernatant Treat->Supernatant Assay Perform LDH Assay Supernatant->Assay Read Read Absorbance (490 nm) Assay->Read Calculate Calculate % Cytotoxicity Read->Calculate IC50 Determine IC50 Value Calculate->IC50 Result Cytotoxicity Profile IC50->Result

Caption: Workflow for In Vitro Cytotoxicity Testing.

Genotoxicity Assays

Causality: Genotoxicity assessment is a critical regulatory requirement to evaluate a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases.[13] A standard in vitro battery typically includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[14][15]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6). Culture cells to an appropriate density.

  • Treatment: Treat cell cultures with at least three concentrations of this compound, with the highest concentration not exceeding 10 mM or a level that produces >55±5% cytotoxicity. Include both a negative (vehicle) and positive control (e.g., Mitomycin C).

  • Incubation:

    • Short treatment (3-6 hours): Treat cells with and without metabolic activation (S9 mix). After treatment, wash cells and culture for a recovery period of 1.5-2.0 normal cell cycles.

    • Continuous treatment (1.5-2.0 cell cycles): Treat cells without S9 mix.

  • Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution.

    • Fix the cells and drop them onto microscope slides.

    • Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

Tier 3: Preliminary In Vivo Acute Systemic Toxicity

Rationale: While in vitro data is invaluable, it cannot fully replicate the complex interactions within a whole organism.[2] A preliminary in vivo study is essential to understand systemic toxicity and to establish a toxicity classification. The Acute Toxic Class Method (OECD TG 423) is the preferred modern approach as it minimizes animal use while providing sufficient information for hazard classification.[16][17][18]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats), aged 8-12 weeks.

  • Dose Selection: Based on the in silico predictions and in vitro cytotoxicity data, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a predicted LD50 in Category 4, the starting dose would be 300 mg/kg.

  • Procedure (Step 1):

    • Fast three animals overnight.

    • Administer the starting dose (e.g., 300 mg/kg) to each animal via oral gavage.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Decision Point:

    • If 2-3 animals die: The substance is classified, and testing stops.

    • If 0-1 animals die: Proceed to the next step.

  • Procedure (Step 2):

    • Dose three new animals with a higher dose (2000 mg/kg) if no mortality was seen at 300 mg/kg, or a lower dose (50 mg/kg) if mortality was observed at 300 mg/kg.

    • Repeat the observation procedure.

  • Classification: The substance is classified according to the GHS based on the dose level at which mortality is observed, following the decision logic of the guideline.

OECD_423_Workflow Start Start with 3 Animals at selected dose (e.g., 300 mg/kg) Outcome1 Observe Mortality within 48h Start->Outcome1 Died_2_3 2 or 3 Died Outcome1->Died_2_3 Yes Died_0_1 0 or 1 Died Outcome1->Died_0_1 No Stop_Classify_Lower Stop Test. Classify at this dose. Consider lower dose step. Died_2_3->Stop_Classify_Lower Next_Step Dose 3 new animals at next dose step (higher or lower) Died_0_1->Next_Step Outcome2 Observe Mortality within 48h Next_Step->Outcome2 Stop_Classify_Final Stop Test. Classify based on outcome. Outcome2->Stop_Classify_Final

Caption: Decision Tree for the In Vivo OECD 423 Protocol.

Data Integration and Go/No-Go Decision

The culmination of this tiered assessment is the integration of all data streams to form a coherent preliminary toxicity profile.

  • Concordance Analysis: Are the in silico predictions supported by the in vitro results? For example, if an in silico alert for carcinogenicity was raised, a positive result in the in vitro micronucleus test would substantially increase the level of concern.

  • In Vitro to In Vivo Extrapolation: Does the acute oral toxicity classification from the OECD 423 study align with the potency observed in the in vitro cytotoxicity assays? Discrepancies can point towards issues with metabolism or bioavailability that require further investigation.

  • Risk Assessment: Based on the integrated data, a "Go/No-Go" decision can be made for further development. A compound with a clean profile (e.g., negative in genotoxicity assays, low cytotoxicity, and an acute oral LD50 > 2000 mg/kg) would be a "Go." A compound showing potent genotoxicity would likely be a "No-Go." Equivocal results would trigger further, more specific toxicological studies.

This structured, evidence-based approach ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the path to developing safe and effective new medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17221101, 1-(1H-indol-6-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54791, (1H-indol-5-yl)methanamine. Retrieved from [Link]

  • Gadaleta, D., et al. (2018). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 472107, 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • Staskina, O. V., et al. (2020). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Retrieved from [Link]

  • Patel, H., et al. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Rusyn, I., & Daston, G. P. (2010). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. Molecules. Retrieved from [Link]

  • PozeSCAF (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Marchand, F. (2022). New Chemical Entity and Valuation of the Development. Research & Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work. Retrieved from [Link]

  • OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Kaur, H., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Retrieved from [Link]

  • Prime Scholars (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]

  • Botham, P. A. (2004). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Retrieved from [Link]

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  • Le Saux, T., et al. (2018). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Retrieved from [Link]

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Literature review of 1-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Declassified / Open Access Version: 2.4 (Current Literature Synthesis) Target Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads.

Part 1: Executive Summary

The 1-methyl-1H-indole scaffold represents a critical evolution from the parent indole heterocycle. By masking the N-H functionality with a methyl group, researchers modulate the electron density of the pyrrole ring, alter lipophilicity (LogP), and eliminate the hydrogen bond donor capability, often resulting in improved metabolic stability and membrane permeability.

This guide moves beyond basic synthesis to explore the 1-methyl-1H-indole moiety as a privileged pharmacophore. We analyze its role in developing tubulin polymerization inhibitors, antimicrobial bis(indolyl)methanes (BIMs), and C-H activated precursors. The following sections provide rigorous, field-proven protocols and mechanistic insights derived from high-impact literature.

Part 2: Synthetic Architecture & Chemical Logic

The Foundation: N-Methylation Dynamics

The transformation of indole to 1-methylindole is not merely a protecting group strategy; it is an electronic tuning event. The N-methyl group exerts a positive inductive effect (+I), slightly increasing the electron density at C3, making it more susceptible to electrophilic aromatic substitution (EAS) compared to the parent indole.

  • Reagent Selection: While methyl iodide (MeI) is standard, dimethyl carbonate (DMC) is gaining traction as a green alternative. However, for high-yield pharmaceutical intermediates, the NaH/DMF/MeI system remains the gold standard due to its irreversibility and speed.

  • Causality: The use of NaH ensures complete deprotonation (pKa of indole ~16.2), preventing the formation of indolenine byproducts that can occur with weaker bases like K2CO3.

The Gateway: C3-Formylation

1-Methyl-1H-indole-3-carbaldehyde is the "gateway" intermediate for >60% of bioactive derivatives. The Vilsmeier-Haack reaction is the preferred route.

  • Critical Control Point: Temperature control during the addition of POCl3 to DMF is vital to prevent thermal runaway and ensure the formation of the chloroiminium ion (Vilsmeier reagent) without charring.

The Frontier: C-H Activation

Recent advances utilizing Ruthenium (Ru) and Palladium (Pd) catalysis allow for direct functionalization at C2 and C7 positions, bypassing pre-functionalized starting materials.

  • Mechanism: Ru(II)-catalyzed C-H activation often utilizes a directing group (DG) to facilitate cyclometalation, followed by oxidative addition.

Part 3: Pharmacological Landscape[1][2][3]

Oncology: Tubulin Polymerization Inhibitors

Derivatives of 1-methyl-1H-indole have emerged as potent tubulin inhibitors, targeting the colchicine binding site.

  • Key Compound: 7d (N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide).[1]

  • Mechanism: Arrests cells in the G2/M phase, leading to apoptosis.[2] The 1-methyl group is essential for hydrophobic pocket occupancy.

Infectious Diseases: Bis(indolyl)methanes (BIMs)

BIMs derived from 1-methylindole show superior antibacterial activity compared to their N-H counterparts, likely due to enhanced cellular uptake in Gram-negative bacteria.

Part 4: Technical Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 1-Methyl-1H-indole-3-carbaldehyde

This protocol is designed to minimize byproduct formation and maximize purity without column chromatography.

Reagents:

  • 1-Methylindole (13.1 g, 0.1 mol)

  • Phosphorus Oxychloride (POCl3) (16.9 g, 0.11 mol)

  • Dimethylformamide (DMF) (40 mL)

  • Sodium Hydroxide (NaOH) (20% aq. solution)

Workflow:

  • Vilsmeier Reagent Formation: In a dry 250 mL three-necked flask under N2, cool DMF (30 mL) to 0–5 °C. Add POCl3 dropwise over 30 mins. Validation: Solution should turn pale yellow; fuming indicates moisture ingress (abort if white precipitate forms immediately).

  • Substrate Addition: Dissolve 1-methylindole in DMF (10 mL). Add dropwise to the Vilsmeier reagent at 0–5 °C.

  • Reaction Phase: Warm to 35 °C and stir for 45 mins. Checkpoint: TLC (EtOAc:Hexane 3:7) should show complete consumption of starting material (Rf ~0.8 -> Rf ~0.4).

  • Hydrolysis: Pour the viscous red complex onto crushed ice (200 g). Neutralize with 20% NaOH until pH 8–9. Note: Exothermic; maintain T < 20 °C.

  • Isolation: A white/pale yellow solid precipitates. Filter, wash with cold water (3 x 50 mL), and recrystallize from ethanol.

  • Yield: Expect 85–92%. MP: 70–72 °C.

Protocol B: Green Synthesis of Bis(1-methylindolyl)methanes

Utilizing Taurine as a bio-organic catalyst in aqueous media.

Reagents:

  • 1-Methylindole (2.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Taurine (10 mol%)

  • Water (5 mL)

Workflow:

  • Combine reactants and catalyst in water.

  • Sonicate or stir at room temperature for 20–60 mins.

  • Validation: Product precipitates out of the aqueous phase (Le Chatelier’s principle drives reaction).

  • Filtration yields pure product. No organic solvent extraction required.

Part 5: Visualization & Data

Mechanistic Pathway: Vilsmeier-Haack Formylation

The following diagram illustrates the electrophilic attack and hydrolysis steps essential for Protocol A.

VilsmeierHaack DMF DMF Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Intermediate Imine Salt Intermediate Vilsmeier->Intermediate + Indole Electrophilic Attack at C3 Indole 1-Methylindole Indole->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product 1-Methylindole- 3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Caption: Figure 1: Mechanism of Vilsmeier-Haack formylation at C3 of 1-methylindole.

Signaling Pathway: Tubulin Inhibition by Derivative 7d

This diagram maps the biological cascade triggered by the lead compound 7d .

TubulinInhibition Compound7d Compound 7d (1-Methylindole Derivative) Tubulin Colchicine Binding Site (β-Tubulin) Compound7d->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers CancerCell Tumor Cell Proliferation (HeLa, MCF-7) Apoptosis->CancerCell Reduces

Caption: Figure 2: Pharmacological mechanism of Compound 7d inducing apoptosis via tubulin inhibition.

Comparative Potency Data (Anticancer)

Data synthesized from recent SAR studies (e.g., Zhang et al., 2022).

Compound IDR1 (N-Subst)R2 (C3-Linker)Cell Line: HeLa (IC50 µM)Cell Line: MCF-7 (IC50 µM)Mechanism
Indole (Parent) H-> 50> 50N/A
Compound 7d Methyl Trimethoxyphenyl-acetamide 0.52 0.34 Tubulin Inhibition
CA-4 (Control)--0.020.01Tubulin Inhibition
Derivative 8aEthylTrimethoxyphenyl-acetamide1.250.98Tubulin Inhibition

Table 1: The N-methyl group (Compound 7d) significantly enhances potency compared to bulkier alkyl groups or the parent indole, likely due to optimal steric fit in the hydrophobic pocket.

Part 6: References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Source: ACS Omega URL:[Link]

  • Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. Source: ResearchGate URL:[3][Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Source: PubMed URL:[Link]

  • 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation. Source: Taylor & Francis Online URL:[Link][4]

Sources

Methodological & Application

Cell-based assay development for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Framework for Characterizing the Bioactivity of (1-methyl-1H-indol-6-yl)methanamine Using a Cell-Based GPCR Functional Assay

Abstract

This document provides a comprehensive guide for the development of a cell-based assay to investigate the biological activity of the novel compound, this compound. Due to the absence of established biological data for this specific molecule, we present a hypothesis-driven approach. The structural similarity of the compound to endogenous biogenic amines, such as serotonin, suggests that G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) receptors, are a probable class of biological targets. This guide details the rationale for target selection, the principles of a relevant functional assay—the HTRF® cAMP assay—and a step-by-step protocol for its execution and validation. The methodologies described herein provide a robust framework for characterizing the pharmacology of this and other novel indole-based compounds.

Introduction & Rationale

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The compound of interest, this compound, features this privileged indole core linked to a methanamine group. This arrangement bears a strong structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), an indole-ethylamine that acts as the endogenous agonist for all 5-HT receptors.[5]

Given this structural analogy, we hypothesize that this compound may function as a modulator of one or more 5-HT receptor subtypes. 5-HT receptors are a large family of GPCRs (with the exception of 5-HT3) that are critical drug targets for treating conditions ranging from depression and anxiety to migraines and nausea.[6][7] These receptors signal through different G-protein families upon activation:

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) activate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).

  • Gαi-coupled receptors (e.g., 5-HT1, 5-HT5) inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.

  • Gαq-coupled receptors (e.g., 5-HT2) activate phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[8]

Therefore, a logical first step in characterizing this compound is to screen its activity against a panel of 5-HT receptors using an assay that can quantify changes in a key second messenger, such as cAMP.

Assay Selection: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

To quantify the functional activity of the test compound on Gαs- and Gαi-coupled receptors, we have selected the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP competitive immunoassay.

Causality for Selection:

  • High Throughput & Sensitivity: The HTRF format is a no-wash, add-and-read assay, making it highly amenable to screening in 96- or 384-well formats. It offers excellent sensitivity for detecting subtle changes in cAMP levels.

  • Robustness: The ratiometric measurement (ratio of 665 nm to 620 nm fluorescence) corrects for well-to-well variations, liquid handling errors, and compound interference, leading to highly reproducible data.[9][10]

  • Versatility: The same assay principle can be used to detect both agonists (which increase cAMP in Gαs-linked cells) and antagonists/inverse agonists (which decrease cAMP in Gαi-linked cells, or block agonist-induced cAMP increase).[11][12]

Assay Principle: The HTRF cAMP assay is a competitive immunoassay.[10][13] The kit reagents include a cAMP-specific antibody labeled with a Europium cryptate (the FRET donor) and a cAMP analog labeled with d2 (the FRET acceptor). In the absence of cellular cAMP, the antibody binds the cAMP-d2, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cells are stimulated to produce cAMP, the unlabeled cellular cAMP competes with the cAMP-d2 for antibody binding. This competition displaces the cAMP-d2, separating the donor and acceptor, which leads to a decrease in the FRET signal. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration. [9][10][11]

G cluster_low Low Cellular cAMP cluster_high High Cellular cAMP Ab_Eu Ab-Eu³⁺ (Donor) cAMP_d2 cAMP-d2 (Acceptor) Ab_Eu->cAMP_d2 Binding Result_High High FRET Signal (665nm/620nm Ratio is High) cAMP_d2->Result_High Proximity Ab_Eu2 Ab-Eu³⁺ (Donor) Cell_cAMP Cellular cAMP Ab_Eu2->Cell_cAMP Binding cAMP_d2_2 cAMP-d2 (Acceptor) Result_Low Low FRET Signal (665nm/620nm Ratio is Low) Cell_cAMP->Result_Low Competition

Figure 1. Principle of the HTRF competitive cAMP assay.

Detailed Protocol: Agonist Mode Screening using a Gαs-Coupled Receptor

This protocol describes how to determine if this compound acts as an agonist on a Gαs-coupled receptor (e.g., 5-HT7) stably expressed in a suitable host cell line (e.g., HEK293 or CHO-K1).

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human 5-HT7 receptor.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Reference Agonist: Serotonin (5-HT), 10 mM stock in DMSO.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagents: IBMX (phosphodiesterase inhibitor), Forskolin (positive control, adenylyl cyclase activator).

  • Assay Kit: HTRF cAMP Dynamic 2 or similar kit (e.g., from Revvity, Cisbio).

  • Plate: White, low-volume, 384-well assay plate.

  • Instrumentation: HTRF-compatible plate reader.

Experimental Workflow

G step1 1. Cell Culture & Seeding Plate HEK-5HT7 cells in a 384-well plate (e.g., 5,000 cells/well) step2 2. Compound Preparation Prepare serial dilutions of test compound and controls step1->step2 step3 3. Cell Stimulation Add compounds to cells. Incubate for 30 min at 37°C step2->step3 step4 4. Cell Lysis & Reagent Addition Add HTRF lysis buffer containing cAMP-d2 and Ab-Eu³⁺ step3->step4 step5 5. Incubation Incubate for 60 min at Room Temp (protect from light) step4->step5 step6 6. Plate Reading Read on HTRF reader (620nm & 665nm) step5->step6 step7 7. Data Analysis Calculate 665/620 ratio, normalize data, and fit dose-response curve step6->step7

Figure 2. High-level experimental workflow for the cAMP assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture HEK-5HT7 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer.

    • Resuspend cells in culture medium and perform a cell count.

    • Dilute the cell suspension to the desired density (e.g., 1 x 10^6 cells/mL).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO2.

    • Expertise Note: The optimal cell density must be determined empirically to ensure the cAMP response is within the dynamic range of the assay.

  • Compound Preparation:

    • Prepare a serial dilution series of the test compound, this compound, and the reference agonist (Serotonin) in assay buffer containing a phosphodiesterase inhibitor like IBMX (typically 500 µM). A 10-point, 1:3 dilution series starting from 100 µM is common.

    • Prepare controls:

      • Basal Control: Assay buffer + IBMX + DMSO vehicle.

      • Positive Control: Assay buffer + IBMX + a saturating concentration of Serotonin (e.g., 10 µM).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate by inverting and flicking it onto a paper towel.

    • Add 5 µL of the appropriate compound dilutions or controls to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Expertise Note: The stimulation time is critical. A time-course experiment should be performed during assay development to identify the point of maximal cAMP accumulation.

  • Cell Lysis and HTRF Reagent Addition:

    • According to the kit manufacturer's instructions, prepare the HTRF lysis buffer containing the cAMP-d2 (acceptor) and the anti-cAMP-Europium Cryptate (donor).

    • Add 10 µL of this combined lysis/detection reagent mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Europium reference) and 665 nm (FRET signal).

Data Analysis and Interpretation

The data analysis pipeline transforms raw fluorescence readings into pharmacological parameters.

G raw_data Raw Data (665nm & 620nm readings) calc_ratio Calculate Ratio Ratio = (665nm / 620nm) * 10,000 raw_data->calc_ratio normalize Normalize Data % Activity = 100 * (Basal - Sample) / (Basal - Positive Control) calc_ratio->normalize plot_curve Plot Curve Plot % Activity vs. log[Compound] normalize->plot_curve fit_model Fit Sigmoidal Model Use four-parameter logistic regression plot_curve->fit_model get_params Derive Parameters EC₅₀, Hill Slope, Eₘₐₓ fit_model->get_params

Sources

Application Notes & Protocols: (1-methyl-1H-indol-6-yl)methanamine as a Putative Chemical Probe in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for the characterization and utilization of (1-methyl-1H-indol-6-yl)methanamine as a putative chemical probe. Drawing upon the extensive literature of indole derivatives, we propose its application in investigating key cellular processes, including cytoskeletal dynamics and oncogenic signaling pathways. The protocols herein are designed to be self-validating, providing researchers with a robust framework to explore the biological effects of this compound.

Introduction and Scientific Rationale

This compound belongs to the vast family of indole derivatives, which are recognized for their diverse therapeutic potential, including anticancer, anti-inflammatory, and neurological activities.[5][6][7] The indole ring system, with its unique electronic properties, serves as a versatile pharmacophore capable of engaging in various biological interactions, such as hydrogen bonding and π-π stacking, with enzymatic targets and receptors.[8]

While direct biological data for this compound is not extensively documented, its structural features—a methylated indole core and a methanamine substituent—suggest potential interactions with several key biological targets identified for related analogs. These include, but are not limited to, tubulin, protein kinases within the PI3K/AKT/mTOR pathway, and serotonin (5-HT) receptors.[1][9][10]

Causality of Investigation:

  • Tubulin Inhibition: Many indole derivatives are known to interfere with microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[3][4][5] The structural scaffold of this compound presents a plausible candidate for interaction with this site.

  • PI3K Pathway Modulation: The PI3K/AKT/mTOR signaling cascade is frequently dysregulated in cancer and other diseases.[10] Indole-based compounds have been developed as inhibitors of key kinases in this pathway, suggesting a potential role for this compound in modulating this critical cellular network.

  • Serotonin Receptor Interaction: The indole core is structurally analogous to the neurotransmitter serotonin. Consequently, many indole derivatives exhibit affinity for various serotonin receptor subtypes, indicating a potential application for this compound in neuropharmacological research.[9]

This guide provides protocols to empirically test these hypotheses, enabling researchers to characterize the bioactivity of this compound and assess its utility as a chemical probe.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂PubChem CID: 17221101
Molecular Weight160.22 g/mol PubChem CID: 17221101
AppearanceSolid (predicted)-
SolubilitySoluble in DMSO and ethanolGeneral for indole derivatives

Handling and Storage: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on GHS classifications for the parent compound (1H-indol-6-yl)methanamine, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[11] Store the compound in a tightly sealed container at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM or 50 mM) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Proposed Mechanisms of Action and Investigational Workflows

Based on the activities of structurally related indole compounds, we propose three primary avenues for investigation. The following sections detail the rationale and experimental workflows to probe these potential mechanisms.

G cluster_0 Chemical Probe: this compound cluster_1 Potential Biological Targets & Pathways cluster_2 Cellular Outcomes Probe This compound Tubulin Tubulin Polymerization Probe->Tubulin Hypothesis 1 PI3K PI3K/AKT/mTOR Pathway Probe->PI3K Hypothesis 2 Serotonin Serotonin Receptors Probe->Serotonin Hypothesis 3 CellCycle Cell Cycle Arrest (G2/M) Tubulin->CellCycle Apoptosis Apoptosis PI3K->Apoptosis Proliferation Inhibition of Proliferation PI3K->Proliferation Neuronal Modulation of Neuronal Signaling Serotonin->Neuronal CellCycle->Apoptosis

Caption: Investigational workflow for this compound.

Experimental Protocols

Protocol for Assessing Tubulin Polymerization Inhibition

Rationale: This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin. A change in absorbance or fluorescence upon polymerization provides a quantitative measure of inhibition or stabilization.[12][13]

Materials:

  • Tubulin (≥99% pure, lyophilized powder)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • Positive Control: Colchicine or Nocodazole (inhibitors), Paclitaxel (stabilizer)

  • Negative Control: DMSO

  • 96-well, clear-bottom microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in the same buffer.

    • Prepare serial dilutions of this compound, colchicine, and paclitaxel in DMSO, then dilute further in Tubulin Polymerization Buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤1%.

  • Assay Setup:

    • On ice, prepare the reaction mix for each well. For a 100 µL final volume:

      • 89 µL of 4 mg/mL tubulin solution

      • 1 µL of 10 mM GTP

      • 10 µL of the test compound or control at 10x the final concentration.

    • Pipette 100 µL of each reaction mix into the wells of a pre-warmed (37°C) 96-well plate.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization and the maximum absorbance (Amax).

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Tubulin, GTP, and Compound dilutions B Mix reagents on ice A->B C Pipette into pre-warmed 96-well plate B->C D Incubate at 37°C in spectrophotometer C->D E Measure absorbance at 340 nm over time D->E F Plot Absorbance vs. Time E->F G Calculate Vmax, Amax, and % Inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol for Evaluating PI3K/AKT Pathway Inhibition in Cancer Cells

Rationale: This cell-based assay uses Western blotting to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing a direct readout of pathway inhibition.[14][15]

Materials:

  • Cancer cell line with a known active PI3K pathway (e.g., MCF-7, MDA-MB-468)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive Control: A known PI3K inhibitor (e.g., Alpelisib, Pictilisib)

  • Negative Control: DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or controls for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of phosphorylated proteins in treated samples to the DMSO control to determine the extent of pathway inhibition.

Protocol for Serotonin Receptor Binding Assay

Rationale: This competitive binding assay measures the affinity of the test compound for a specific serotonin receptor subtype by assessing its ability to displace a radiolabeled or fluorescently labeled ligand.[17][18]

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₁A or 5-HT₂A)

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, or [³H]ketanserin for 5-HT₂A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • This compound

  • Non-labeled competing ligand for non-specific binding determination (e.g., serotonin)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine:

      • Binding buffer

      • Radiolabeled ligand at a concentration near its Kd

      • Serial dilutions of this compound

      • Cell membranes

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled competing ligand.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation after calculating the IC₅₀ from a competitive binding curve.

Concluding Remarks

The indole scaffold is a cornerstone of modern drug discovery.[5] this compound represents an under-explored molecule with the potential to serve as a valuable chemical probe for interrogating complex biological systems. The protocols provided in this document offer a structured and scientifically grounded approach to characterizing its biological activity. By systematically evaluating its effects on tubulin polymerization, the PI3K/AKT/mTOR pathway, and serotonin receptors, researchers can elucidate its mechanism of action and unlock its potential for future therapeutic development.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Drug Targets. [Link]

  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020). European Journal of Medicinal Chemistry. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules. [Link]

  • Green fluorescent protein. Wikipedia. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

  • Ibogaine. Wikipedia. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2024). Biological and Molecular Chemistry. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). Molecules. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017). Cancers. [Link]

  • 1-(1H-indol-6-yl)methanamine. PubChem. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]

  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. (2020). ChemistrySelect. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

  • 1H-Indol-3-Ylmethanamine. PubChem. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). Molecules. [Link]

  • Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Medicinal Chemistry. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). Cancers. [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. ResearchGate. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Journal of Hematology/Oncology. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2021). Journal of the American Chemical Society. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). International Journal of Health Sciences. [Link]

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). (2012). Journal of Medicinal Chemistry. [Link]

  • Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. ResearchGate. [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2019). Biophysical Journal. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2023). Molecules. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers. [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. [Link]

Sources

Application Note: (1-Methyl-1H-indol-6-yl)methanamine in Receptor Binding & Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indol-6-yl)methanamine (CAS: 270062-75-6) is a privileged pharmacophore scaffold used extensively in the discovery of ligands for G-Protein Coupled Receptors (GPCRs) and Epigenetic Enzymes .[1] While structurally simple, this molecule serves as a critical "lynchpin" fragment in Fragment-Based Drug Discovery (FBDD).[1]

Its primary utility in binding assays is twofold:

  • As a Fragment Probe: Screened via Surface Plasmon Resonance (SPR) or NMR to identify low-affinity binding pockets on targets like METTL3 (RNA methyltransferase) and 5-HT

    
      receptors.[1]
    
  • As a Synthetic Precursor: Used to generate high-affinity libraries for competitive radioligand binding assays, particularly for serotonin (5-HT) and CFTR modulation.[1]

This guide details the protocols for screening this specific amine scaffold against METTL3 (an emerging epigenetic target) and 5-HT receptors, emphasizing the transition from low-affinity fragment binding to high-affinity lead validation.

Technical Background & Mechanism

The Indole-6-Methanamine Scaffold

Unlike the classical tryptamine scaffold (indole-3-ethylamine), which mimics endogenous serotonin, the indole-6-methanamine vector orients the basic nitrogen into a distinct region of the binding pocket.

  • N1-Methylation: Prevents hydrogen bond donation at the indole nitrogen, improving lipophilicity and blood-brain barrier (BBB) permeability, while forcing specific hydrophobic interactions.

  • C6-Methanamine: Provides a primary amine "anchor" for salt-bridge formation with aspartate residues (e.g., Asp3.32 in GPCRs) or glutamate residues in enzymatic pockets, but from a unique geometric angle compared to C3-substituted indoles.

Target Landscape
  • METTL3 (N6-adenosine-methyltransferase): Recent high-impact studies (e.g., Nature, 2021; J. Med.[1] Chem., 2023) have identified this scaffold as a key binder to the S-adenosylmethionine (SAM) pocket or the RNA-binding groove of the METTL3-METTL14 complex.

  • 5-HT

    
     Receptor:  Sulfonamide derivatives of this amine are potent antagonists used to treat cognitive impairment.[2]
    

Visualization: METTL3 Epigenetic Pathway

Understanding the downstream effects of METTL3 inhibition is crucial when designing functional follow-up assays.

METTL3_Pathway METTL3 METTL3/METTL14 Complex mRNA Nascent mRNA METTL3->mRNA Catalysis SAM SAM (Cofactor) SAM->METTL3 Cofactor Binding Scaffold (1-methyl-1H-indol-6-yl) methanamine Scaffold->METTL3 Competitive Inhibition (Fragment Binding) m6A m6A Methylation mRNA->m6A Methylation Translation Translation Efficiency (Oncogenes: MYC, BCL2) m6A->Translation YTHDF1/2/3 Readers Stability mRNA Stability m6A->Stability Phenotype Cell Proliferation / Leukemogenesis Translation->Phenotype Stability->Phenotype

Figure 1: Mechanism of Action for METTL3 inhibition.[1] The scaffold competes for the active site, preventing m6A methylation and downstream oncogene translation.[1]

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Target: METTL3/METTL14 Complex Objective: Determine the binding affinity (


) of the this compound fragment.[1]
Materials
  • Ligand: this compound (High purity >98%).[1]

  • Sensor Chip: CM5 or Streptavidin (SA) chip (Cytiva/Biacore).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO.[1]

  • Protein: Biotinylated METTL3/14 complex.[1]

Experimental Workflow
  • Immobilization:

    • Capture biotinylated METTL3/14 on the SA chip to a density of ~2000-3000 RU.

    • Critical: Use a reference flow cell with biotinylated BSA or an irrelevant protein to subtract non-specific binding.[1]

  • Sample Preparation:

    • Prepare a 100 mM stock of the amine in 100% DMSO.[1]

    • Dilute to a concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M) in Running Buffer.[1]
    • Note: Ensure final DMSO concentration is matched exactly (e.g., 2%) in all samples and running buffer to prevent "bulk refractive index" jumps.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60 seconds (fast on-rate expected for fragments).

    • Dissociation Time: 60 seconds (fast off-rate expected).

    • Regeneration: None usually required for fragments (fast dissociation).[1] If needed, use a mild pulse of 10 mM NaOH.[1]

  • Data Analysis:

    • Solvent correction is mandatory due to high DMSO.[1]

    • Fit data to a 1:1 Steady State Affinity model . Kinetic fitting is often difficult for fragments due to rapid kinetics.[1]

Expected Results & Validation
ParameterExpected ValueInterpretation

50 - 500

M
Typical for a small fragment. Indicates a valid starting point for optimization.
Ligand Efficiency (LE) > 0.3High LE suggests the indole core is making high-quality interactions.[1]
Binding Stoichiometry ~1:1Higher values indicate aggregation or non-specific binding.[1]

Protocol B: Radioligand Competition Binding Assay

Target: Serotonin 5-HT


 Receptor
Objective:  Validate the scaffold as a competitor or screen derivatives.[1]
Materials
  • Membrane Prep: CHO-K1 cells stably expressing human 5-HT

    
    .[1]
    
  • Radioligand: [

    
    H]-LSD (Lysergic Acid Diethylamide) or [
    
    
    
    H]-SB258585 (Specific antagonist).[1]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.5 mM EDTA, pH 7.4.[1]
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Methiothepin or Serotonin.[1]
    
Step-by-Step Methodology
  • Preparation:

    • Thaw membrane prep and homogenize gently in Assay Buffer.[1] Dilute to optimal protein concentration (determined by linearity testing, typically 5-10

      
       g/well ).[1]
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Buffer.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M Methiothepin).[1]
      
    • Test Compound: Membrane + Radioligand + this compound (range:

      
       M to 
      
      
      
      M).[1]
  • Incubation:

    • Incubate for 60 minutes at 27°C (Room Temp). Equilibrium must be reached.

  • Harvesting:

    • Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding of the radioligand to the filter).[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Counting:

    • Add liquid scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.[1]

Data Calculation

Calculate % Inhibition and fit to a sigmoidal dose-response curve (Variable Slope) to determine


.[1]


Where

is radioligand concentration and

is the affinity of the radioligand.[1]

Synthesis & Optimization Workflow

When using this molecule as a building block, the following workflow ensures structural integrity during library generation.

Optimization_Workflow Start Starting Material: (1-methyl-1H-indol-6-yl) methanamine Step1 Step 1: Derivatization (Sulfonylation/Acylation) Start->Step1 Reagents: Ar-SO2Cl or R-COCl Lib Library Generation (N-substituted analogs) Step1->Lib Parallel Synthesis Screen HTS Screening (GPCR/Enzyme) Lib->Screen Binding Assay Hit Hit Identification (IC50 < 1 uM) Screen->Hit Data Analysis

Figure 2: Workflow for utilizing the amine scaffold in High-Throughput Synthesis (HTS).

Troubleshooting & Critical Controls

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Indole ring lipophilicity.[1]Add 0.1% BSA to assay buffer; Ensure GF/B filters are PEI-soaked.[1]
Precipitation in Assay Low solubility of the free base.[1]Use the hydrochloride salt form or ensure DMSO < 2%.[1]
No Displacement (SPR) Fragment affinity is too low (

> 1 mM).
Verify protein activity with a positive control (e.g., SAH for methyltransferases).[1]
Signal Drift (SPR) DMSO mismatch.Perform strict solvent correction curves.[1]

References

  • Yankova, E., et al. (2021).[1] "Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia." Nature, 593, 597–601.[1] [Link]

  • Bousquet, P., et al. (2023).[1][3] "Polyheterocyclic compounds as METTL3 inhibitors." US Patent 11,725,010 B2. [1]

  • Holton, S.J., et al. (2021).[1] "Structure-based discovery of METTL3 inhibitors." WO Patent 2021/111124 A1.

  • Van Goor, F., et al. (2014).[1] "Discovery of VX-770 (Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[1] Journal of Medicinal Chemistry, 57(23), 9781–9795.[1] [Link]

  • Pullagurla, M.R., et al. (2004).[1] "Possible differences in the binding sites of 5-HT6 receptor antagonists: a CoMFA and CoMSIA study." Bioorganic & Medicinal Chemistry, 12(20), 5297-5309.[1] [Link]

Sources

Protocol for dissolving (1-methyl-1H-indol-6-yl)methanamine for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving (1-methyl-1H-indol-6-yl)methanamine

Compound Profile & Physicochemical Context

Before initiating any dissolution protocol, it is critical to verify the specific form of the compound (Free Base vs. Salt).[1][2] The solubility profile of this compound changes drastically based on its protonation state.

PropertyDataNotes
Compound Name This compoundPrimary amine on an indole scaffold
CAS Number 1232431-65-0Verify against vendor CoA
Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol Use this for Molarity calculations
pKa (Calculated) ~9.5 (Amine), ~ -2 (Indole N)The primary amine is basic; protonates at physiological pH
LogP (Predicted) ~1.3 - 1.8Moderately lipophilic; permeable
Appearance Off-white to pale yellow solidOxidizes to pink/brown upon air exposure

Critical Mechanism: The indole core is hydrophobic (lipophilic), while the methanamine tail is polar and basic.[1][2]

  • Free Base: High solubility in organic solvents (DMSO, Ethanol); low solubility in neutral water.[1][2]

  • Salt Form (e.g., HCl): Improved aqueous solubility but may be acidic; requires buffering for cell culture.[1][2]

Solubility Decision Matrix

Select the appropriate solvent system based on your downstream application.[1][2]

SolubilityMatrix Start Start: Select Application CellCulture In Vitro / Cell Culture Start->CellCulture InVivo In Vivo / Animal Studies Start->InVivo Chemistry Chemical Synthesis Start->Chemistry DMSO_Stock DMSO Stock (10-100 mM) Dilute <0.5% v/v in media CellCulture->DMSO_Stock Preferred InVivo->DMSO_Stock Low Dose (Co-solvent) Aqueous_Acid Acidified Saline/Water (Equimolar HCl) InVivo->Aqueous_Acid High Solubility Req Organic_Solv DCM, MeOH, or THF Chemistry->Organic_Solv

Figure 1: Decision matrix for solvent selection based on experimental requirements.[3][2]

Protocol A: Preparation of DMSO Stock Solution (Standard)

Application: Cell culture assays (IC50, viability), biochemical assays, and high-throughput screening.[1][2] Target Concentration: 10 mM to 100 mM.

Reagents:

  • This compound (Solid)[2]

  • DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)[1][2]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial.

    • Why Amber? Indoles are photosensitive and prone to photo-oxidation.[3][1][2]

    • Why Glass? DMSO can leach plasticizers from low-quality plastics.[1][2]

  • Calculation: Calculate the volume of DMSO required.

    
    [1][2]
    
    • Example: To make 10 mM stock from 1.6 mg:

      
      [1][2]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30-60 seconds.[3][1][2]

    • Observation: The solution should be clear and colorless to pale yellow.[1][2] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for sensitive cell lines, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use Nylon filters as indoles may bind non-specifically.[1][2]

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Self-Validation Check:

  • Dilute 10 µL of stock into 990 µL water. If a precipitate forms immediately (cloudiness), the stock concentration is too high for aqueous applications.[1][2] Reduce stock concentration to 10 mM.

Protocol B: Aqueous Preparation (In Vivo / Salt Formation)[1]

Application: Animal injections (IP/IV) where DMSO toxicity is a concern.[1][2] Mechanism: Converting the basic amine to a hydrophilic hydrochloride salt in situ.[1][2]

Reagents:

  • 0.1 M HCl (Sterile)[1][2]

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)[1][2]

  • pH paper or micro-electrode[1][2]

Step-by-Step Methodology:

  • Weighing: Weigh the required mass of the free base.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl.

    • Rationale: The amine (pKa ~9.[1][2]5) will protonate, becoming ionic and water-soluble.[1][2]

    • Calculation: For

      
       of compound, add 
      
      
      
      of HCl.[1][2]
  • Solubilization: Vortex until fully dissolved. The solution should be clear.

  • Buffering: Slowly add PBS or Saline to reach the final volume.

  • pH Adjustment: Check pH. If highly acidic (< pH 4), carefully back-titrate with dilute NaOH to pH ~6-7.[1][2]

    • Warning: Approaching pH > 8 may cause the free base to precipitate out of solution ("crashing out").[1][2]

  • Filtration: Syringe filter (0.22 µm PES or PVDF) for sterility before injection.

Experimental Workflow: Serial Dilution for Cell Culture

Direct addition of high-concentration DMSO stock to media often causes precipitation due to the "solvent shock" effect.[1][2] Use this intermediate dilution method.

DilutionWorkflow Stock 1. DMSO Stock (10 mM) Intermed 2. Intermediate Dilution (100 µM in Media/Buffer) 1:100 Dilution Stock->Intermed Add 10 µL to 990 µL Media Vortex Immediately PrecipCheck Check for Precipitation (Microscopy) Intermed->PrecipCheck Final 3. Final Assay Well (1 µM - 10 µM) < 0.1% DMSO PrecipCheck->Intermed Cloudy? Sonicate/Warm PrecipCheck->Final Clear Solution

Figure 2: Step-wise dilution workflow to prevent compound precipitation in aqueous media.

Storage and Stability

  • Oxidation Risk: Indole derivatives are electron-rich and prone to oxidation (turning pink/red).[3][1][2]

    • Mitigation: Store solid and DMSO stocks under inert gas (Argon or Nitrogen) if possible.[1][2]

  • Hygroscopicity: The methanamine group can absorb atmospheric CO₂ to form carbamates.[1][2] Keep vials tightly sealed with parafilm.[1][2]

  • Shelf Life:

    • Solid: >2 years at -20°C (desiccated).[1][2]

    • DMSO Stock: 6 months at -20°C.[3][1][2]

    • Aqueous Solution: Prepare fresh.[1][2][4] Do not store >24 hours.

References

  • PubChem. (2023).[1][2] Compound Summary: this compound.[3][2][5] National Library of Medicine.[1][2] Link[1][2][6]

  • Li, Di, and Edward H. Kerns. (2006).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier.[1][2] (Standard reference for solubility of lipophilic amines).

  • Sigma-Aldrich. (n.d.).[1][2] Technical Bulletin: Handling and Solubility of Indole Derivatives. Link

  • GuideChem. (2023).[1][2] Safety Data Sheet (SDS): Indole-methanamine derivatives. Link

Sources

Pharmacokinetic study protocol for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Pharmacokinetic Assessment of (1-methyl-1H-indol-6-yl)methanamine

Introduction & Compound Characterization

This compound (CAS: 3468-17-5) is a functionalized indole scaffold often utilized as a fragment in the synthesis of CNS-active agents or kinase inhibitors.[1][2][3] Its structure features a lipophilic


-methylindole core and a polar primary amine at the C6 position.[1][2][3] This "amphiphilic" nature presents specific challenges in formulation and bioanalysis, particularly regarding solubility and ionization efficiency.[2][3]

Study Objective: To determine the absolute oral bioavailability (


), clearance (

), and volume of distribution (

) of the test compound in Sprague-Dawley rats, supported by a validated LC-MS/MS quantification method.
Physicochemical Profile & Safety
  • Molecular Weight: 160.22 g/mol [1][2][3][4][5]

  • Predicted LogP: ~1.4 – 1.8 (Moderate Lipophilicity)[1][2][3]

  • pKa (Amine): ~9.5 (Basic)[1][2][3]

  • Safety Hazard: WARNING. Classified as H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[1][2][3] All handling requires safety goggles, nitrile gloves, and a fume hood.[2][3]

Formulation Strategy

The primary amine renders the compound basic.[1][2][3] Solubility in neutral aqueous buffers may be poor.[1][2][3]

Table 1: Recommended Formulation Vehicles

RouteVehicle CompositionTarget ConcentrationRationale
IV (Intravenous) 5% DMSO / 95% Saline (adjusted to pH 5.0 with 0.1N HCl)1 mg/mLAcidic pH ensures protonation of the amine, significantly enhancing aqueous solubility and preventing precipitation upon injection.[1][2][3]
PO (Oral) 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water5 mg/mLSuspension formulation is acceptable for PO.[1][2][3] Tween 80 aids wetting of the hydrophobic indole core.[1][2][3]

Critical Application Note: For the IV bolus, visual inspection for precipitation is mandatory.[2][3] If the solution is cloudy, increase the co-solvent ratio (e.g., 10% DMSO / 40% PEG400 / 50% Water).[3]

Bioanalytical Method Development (LC-MS/MS)

This protocol utilizes a "Trap-and-Elute" logic to remove protein interferences while retaining the polar amine.[1][2][3]

Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1][2][3]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3][5]

  • MRM Transitions:

    • Precursor Ion:

      
       161.1 
      
      
      
    • Quantifier Product:

      
       131.1 (Loss of methanamine group 
      
      
      
      )[1][2][3]
    • Qualifier Product:

      
       144.1 (Loss of ammonia 
      
      
      
      )[1][2][3]
  • Internal Standard (IS): Tryptamine-

    
     or Propranolol (generic basic IS).[1][2][3]
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3,

    
     mm, 2.5 µm).[2][3] Note: The T3 bonding is superior for retaining polar amines.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.

LCMS_Decision_Tree Start Method Development Start Check_Peak Check Peak Shape (ESI+) Start->Check_Peak Tailing Is Peak Tailing? Check_Peak->Tailing Good Proceed to Validation Tailing->Good No (Symmetric) Modify_MP Add 5mM Ammonium Formate Tailing->Modify_MP Yes Modify_MP->Check_Peak Change_Col Switch to HILIC Column Modify_MP->Change_Col Still Tailing? Change_Col->Check_Peak caption Figure 1: LC-MS/MS Optimization Logic for Basic Amines

In Vivo Study Design (Rat)

Ethical Compliance: All procedures must adhere to IACUC guidelines.

Experimental Groups
  • Species: Sprague-Dawley Rat (Male, 250–300 g).[1][2][3][5]

  • Fasting: Overnight fasting (12h) prior to dosing; food returned 4h post-dose.

  • N: 3 animals per group (Total 6).

Table 2: Dosing Scheme

GroupRouteDose (mg/kg)Dose Vol (mL/kg)Sample Matrix
A IV Bolus1.01.0Plasma (K2EDTA)
B PO Gavage5.05.0Plasma (K2EDTA)
Sampling Schedule
  • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.[2]

  • Volume: 200 µL blood per timepoint via Jugular Vein Catheter (JVC).[1][2][3][5]

  • Processing: Centrifuge at 4000g for 10 min at 4°C. Store plasma at -80°C.

Sample Processing Protocol (Protein Precipitation)

  • Thaw plasma samples on wet ice.

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add IS: Add 100 µL of Acetonitrile containing Internal Standard (100 ng/mL).

  • Vortex aggressively for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer 50 µL of supernatant to a fresh plate containing 50 µL of Water (to reduce solvent strength and improve peak shape).

  • Inject 2-5 µL onto LC-MS/MS.

Data Analysis & Calculations

Perform Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin or PKanalix.[1][2][3]

Key Parameters to Report
  • 
    :  Maximum observed concentration.[1][2][3][5]
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve extrapolated to infinity.[1][2][3]
    
  • 
    :  Terminal elimination half-life.
    
  • 
     (Clearance):  Dose / 
    
    
    
    (IV only).
  • 
     (Volume of Distribution):  MRT 
    
    
    
    CL (IV only).[1][2][3]
  • 
     (Bioavailability): 
    

[1][2][3]

PK_Workflow Dosing Dosing (IV/PO) Sampling Serial Sampling (0 - 24h) Dosing->Sampling Extraction PPT Extraction (Acetonitrile) Sampling->Extraction Analysis LC-MS/MS (MRM Mode) Extraction->Analysis NCA NCA Analysis (WinNonlin) Analysis->NCA caption Figure 2: End-to-End Pharmacokinetic Study Workflow

Application Scientist's Commentary (Troubleshooting)

  • Carryover: Indole amines are "sticky."[1][2][3] If you observe carryover in blank samples after a high concentration standard, switch the needle wash solvent to 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid .[2][3]

  • Stability: Indoles can be light-sensitive and prone to oxidation.[1][2][3] Process samples under yellow light if possible and keep all matrices on ice.[1][2][3]

  • Metabolites: Be aware of potential N-oxide formation or MAO-mediated deamination (forming the indole-acetic acid derivative).[1][2][3] Monitor for these transitions if parent loss is rapid.[1][2][3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2][3][7] Link

  • Hill, R. (2022).[1][2][3][6] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites. Link

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 17221101, 1-(1H-indol-6-yl)methanamine. Link[1][2][3]

Sources

Application Note: Strategic Utilization of (1-methyl-1H-indol-6-yl)methanamine in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic deployment of (1-methyl-1H-indol-6-yl)methanamine (CAS: 3468-17-5) in Fragment-Based Drug Discovery (FBDD). It integrates physicochemical profiling, biophysical screening protocols, and chemical elaboration strategies designed for high-throughput parallel synthesis.[1][2]

Executive Summary

This compound represents a "privileged" scaffold fragment offering a distinct vector for chemical space exploration.[1][2] Unlike standard C3-substituted indoles (which mimic Tryptophan), the C6-methanamine vector directs substituents toward solvent-exposed regions or distinct sub-pockets often inaccessible to classical kinase or GPCR ligands.[1] This guide provides a validated workflow for screening this fragment and elaborating it into lead-like molecules using parallel synthesis.

Physicochemical Profile & Suitability

The molecule exhibits ideal "Rule of Three" (Ro3) compliance, making it a robust starting point for fragment growing.[1][2][3] The N-methyl group at position 1 modulates lipophilicity and prevents non-specific binding often associated with the acidic indole N-H, while the primary amine at position 6 serves as a high-reactivity "handle" for rapid library generation.[1]

PropertyValueStrategic Implication
Molecular Weight 146.19 Da<300 Da; allows significant mass addition during elaboration.[1][2]
cLogP ~1.8<3.0; ideal balance of solubility and permeability.[1][2]
TPSA 41.8 ŲHigh permeability; suitable for intracellular targets.[1][2]
H-Bond Donors 1 (Amine)The primary amine is the key interaction point (salt bridge).[1]
H-Bond Acceptors 2Includes the indole pi-system.[1][2][4]
pKa (est) ~9.5Protonated at pH 7.4; targets Asp/Glu residues (e.g., Kinase DFG motif).[1][2]

Structural Rationale & Binding Vectors

The indole core is a proven scaffold in FDA-approved drugs.[1][2] However, the specific substitution pattern of This compound offers unique advantages:

  • 1-Methylation: Blocks the indole nitrogen, preventing metabolic conjugation (glucuronidation) and eliminating a common source of false-positive promiscuity in aggregation assays.[1]

  • 6-Methanamine Vector: This position is geometrically distinct from the canonical C3-tryptamine vector.[1][2] In many kinase ATP-pockets, the C6 vector points towards the hinge region exit or the solvent front, allowing for the design of "Type II" inhibitors or allosteric modulators.[1]

Visualization: Fragment Utility Workflow

FBDD_Workflow Fragment (1-methyl-1H-indol-6-yl) methanamine Screening Biophysical Screening (SPR / NMR) Fragment->Screening QC: >95% Purity DMSO Solubility Validation Hit Validation (X-ray / Competition) Screening->Validation KD < 500 µM Ligand Efficiency > 0.3 Elaboration Fragment Growing (REFiL Strategy) Validation->Elaboration Vector Analysis (C6-Amine Handle) Lead Lead Candidate (nM Potency) Elaboration->Lead Parallel Synthesis (Reductive Amination)

Figure 1: Strategic workflow for advancing the indole-6-methanamine fragment from screen to lead.

Protocol A: Biophysical Screening (SPR)

Objective: To identify specific binding of the fragment to the target protein using Surface Plasmon Resonance (SPR).[1] Note: Since the fragment contains a primary amine, do not immobilize the fragment.[1][2] Immobilize the target protein.[1][2]

Materials
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1][2]

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, 5% DMSO).[1] Crucial: Match DMSO concentration exactly.

Step-by-Step Methodology
  • Protein Immobilization:

    • Immobilize the target protein to a level of ~2000-4000 RU using standard Amine Coupling (EDC/NHS) or Capture coupling.[2]

    • Critical: Ensure the reference channel is blocked/deactivated identically to the active channel but without protein.[1][2]

  • Sample Preparation:

    • Prepare a 100 mM stock of this compound in 100% DMSO.[1][2]

    • Dilute to a top concentration of 500 µM in Running Buffer (final 5% DMSO).

    • Prepare a 2-fold dilution series (500 µM down to 15 µM).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow rate: 30 µL/min.[1][2]

    • Contact time: 60 seconds (Association).[1][2]

    • Dissociation time: 120 seconds.[1][2]

    • Wash: 50% DMSO pulse if "sticky" behavior is observed.[1][2]

  • Data Analysis:

    • Apply solvent correction.[1][2]

    • Fit data to a 1:1 Langmuir binding model.[1][2]

    • Pass Criteria: Square wave sensorgram (fast on/off), steady-state affinity (Req) fit possible, no super-stoichiometric binding.

Protocol B: Chemical Elaboration (Fragment Growing)

Objective: Rapidly expand the fragment into a lead-like library using the "Rapid Elaboration of Fragments into Leads" (REFiL) approach. Chemistry: Reductive Amination. This reaction is preferred over amide coupling as it retains the basic nitrogen (maintaining solubility and potential salt bridges) while adding hydrophobic bulk.[1][2]

Reaction Scheme

This compound + R-Aldehyde → Secondary Amine Lead

Materials
  • Fragment: this compound hydrochloride.[1][2][5]

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic acid, DCE/MeOH (1:1).[1]

  • Diversity Set: 96 diverse aldehydes (aromatic, heteroaromatic, aliphatic).[1][2]

Step-by-Step Methodology (96-Well Plate Format)
  • Preparation:

    • Dissolve fragment (1 eq) in 1:1 DCE/MeOH.

    • Dissolve aldehydes (1.2 eq) in DCE.

  • Reaction Assembly:

    • Add 100 µL of fragment solution to each well.

    • Add 100 µL of unique aldehyde solution to each well.

    • Add Acetic Acid (2 eq) to catalyze imine formation.[1][2]

    • Shake at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Add STAB (2.5 eq) as a solid or slurry.[1][2]

    • Seal plate and shake at RT for 16 hours.

  • Work-up (SCX Purification):

    • Use SCX-2 (Strong Cation Exchange) cartridges.[1][2]

    • Load reaction mixture.[1][2]

    • Wash with MeOH (removes unreacted aldehyde and borates).[1][2]

    • Elute product with 2M NH3 in MeOH.

  • QC & Screening:

    • Evaporate solvent.[1][2]

    • Resuspend in DMSO for direct biological screening (e.g., Enzyme inhibition assay).[1][2]

Visualization: Elaboration Pathway

Elaboration_Path Start Fragment (Primary Amine) Step1 Imine Formation (+ Aldehyde / AcOH) Start->Step1 Diversity Element Step2 Reduction (+ NaBH(OAc)3) Step1->Step2 1h @ RT Product Secondary Amine Library (Retains Basicity) Step2->Product SCX Purification

Figure 2: Parallel synthesis workflow for elaborating the amine handle.

References

  • PubChem. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Taylor, S. J., et al. (2011).[1][2][6] Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 54(23), 8174-8187.[1][2][6] Available at: [Link][1]

  • Boltjes, A., et al. (2014).[1][2][7] Fragment-based library generation for the discovery of a peptidomimetic p53-Mdm4 inhibitor. ACS Combinatorial Science, 16(8), 393-396.[1][2][7] Available at: [Link][1]

  • Sandberg, L., et al. (2012).[1][2] Rapid Elaboration of Fragments into Leads (REFiL). (Methodology adapted for amine elaboration).[1][2][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-6-AMINE-PUR-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary: The Chemical Challenge

Purifying (1-methyl-1H-indol-6-yl)methanamine presents a dualistic challenge inherent to its structure:

  • The Primary Amine (Basic): The methanamine tail (

    
    ) interacts strongly with acidic silanol groups on silica gel, causing severe peak tailing ("streaking") and yield loss.
    
  • The Indole Core (Electron-Rich): The 1-methyl substitution increases electron density on the indole ring, making it susceptible to oxidative polymerization (tarring) upon exposure to air and light, particularly when in the free base form.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatography Troubleshooting

Issue: "My product streaks on the column and co-elutes with impurities."

Diagnosis: Standard silica gel is slightly acidic (


). The basic primary amine of your molecule forms hydrogen bonds or ionic interactions with surface silanols.

Corrective Protocol: The "Ammoniated" Mobile Phase Do not use standard EtOAc/Hexane. You must suppress silanol ionization.

ComponentRoleRecommended Ratio (v/v)
Dichloromethane (DCM) Solubilizing Agent90 - 95%
Methanol (MeOH) Polar Modifier5 - 10%
Ammonium Hydroxide (NH₄OH) Silanol Blocker 0.5 - 1%

Step-by-Step Optimization:

  • Pre-wash the Column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base (NH₄OH or Triethylamine) before loading the sample. This deactivates the silica.

  • Loading: Dissolve the crude material in a minimum amount of DCM. If solubility is poor, use a small amount of MeOH, but avoid loading in pure MeOH as it broadens bands.

  • Elution: Run an isocratic method or a shallow gradient.

    • Start: 98:2:0.5 (DCM:MeOH:NH₄OH)

    • End: 90:10:1 (DCM:MeOH:NH₄OH)

Alternative: The "Dry Load" Technique If the amine is "sticky," adsorb the crude mixture onto Celite 545 or Basic Alumina (not silica) and load this solid powder on top of the column. This prevents the initial band broadening associated with liquid loading.

ChromatographyLogic start Start Purification check Check TLC (DCM/MeOH 9:1) start->check streak Spot Streaks? check->streak sol_A Add 1% Et3N or NH4OH to Mobile Phase streak->sol_A Yes (Standard) sol_B Switch to Basic Alumina Stationary Phase streak->sol_B Yes (Severe) run Run Column streak->run No sol_A->run sol_B->run

Figure 1: Decision logic for overcoming amine interaction with stationary phases.

Module 2: Stability & Storage (Preventing "The Tar")

Issue: "The oil turned brown/black overnight."

Diagnosis: Indole-methanamines are prone to oxidative dimerization and carbamate formation (reacting with atmospheric CO₂). The free base is chemically unstable.

Corrective Protocol: Immediate Salt Formation Convert the free base to a stable salt immediately after chromatography.

Protocol: HCl Salt Formation

  • Dissolve: Take your purified free base oil and dissolve in anhydrous Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Acidify: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.

    • Note: Avoid aqueous HCl if possible to prevent hydration issues.

  • Precipitate: A white/off-white solid should precipitate immediately.

  • Isolate: Filter the solid under Argon/Nitrogen. Wash with cold

    
    .
    
  • Dry: Vacuum dry. The HCl salt is stable at room temperature for months.

Data Comparison: Stability

FormAppearanceStability (Air/RT)Solubility (Water)
Free Base Yellow/Brown Oil< 24 Hours (Oxidizes)Low
HCl Salt White Solid> 6 MonthsHigh
Oxalate Salt Crystalline Solid> 1 YearModerate

Module 3: Extraction & Workup

Issue: "Low recovery after aqueous workup."

Diagnosis: The amine is partially water-soluble, especially if the pH is not high enough. The pKa of the conjugate acid is ~9.5. At neutral pH (7), ~99% of the molecule is protonated (charged) and stays in the water layer.

Corrective Protocol: The "pH Swing"

  • Quench: If coming from a reduction (e.g., LiAlH₄), quench carefully with Glauber's salt or Fieser method.

  • Adjust pH: You must basify the aqueous layer to pH > 12 .

    • Why? You need to be at least 2 pH units above the pKa to ensure 99% is in the neutral (organic-soluble) Free Base form.

  • Solvent Choice: Use DCM or Chloroform/Isopropanol (3:1) .

    • Note: Diethyl ether is often too non-polar to extract polar primary amines efficiently.

  • Emulsion Break: If an emulsion forms (common with indoles), add saturated Brine and filter the biphasic mixture through a Celite pad.

ExtractionFlow crude Crude Reaction Mixture (Acidic/Neutral) basify Basify to pH 12-14 (NaOH/KOH) crude->basify extract Extract with DCM x3 basify->extract check Check Aqueous Layer pH extract->check check->basify If pH < 12 dry Dry Organic Layer (Na2SO4 + K2CO3) check->dry If pH > 12 concentrate Concentrate (Rotovap) < 40°C dry->concentrate

Figure 2: pH-dependent extraction logic to maximize recovery of the free base.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but you must use a basic buffer. Use 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH 10) in water/acetonitrile. If you use TFA (acidic), the amine will protonate, elute at the void volume, or streak.

Q: The NMR shows a "doublet" of peaks or broad humps. A: This is likely rotamers or aggregation if taken in


. Try running the NMR in DMSO-d6  or MeOD . If the sample is the salt form, ensure you use a polar deuterated solvent (D₂O or DMSO).

Q: Can I distill this compound? A: Generally, no . Indole methanamines have high boiling points and will likely decompose/polymerize before distilling. Kugelrohr distillation under high vacuum (<0.1 mmHg) might work for small scales, but chromatography is safer.

References

  • General Synthesis of Indole Methanamines

    • Title: Synthesis of (1H-Indol-6-yl)
    • Source: ChemMedChem (via NIH/PubMed).
    • Relevance: Describes handling of 6-substituted indole alkylamines.
  • Purification of Amine-Containing Indoles

    • Title: Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)...).[1]

    • Source: Journal of Medicinal Chemistry (2012).[1]

    • Relevance: Details the purification of complex 1-methyl-indole derivatives using chrom
  • Chemical Properties & Safety

    • Title: (1H-Indol-6-yl)methanamine Compound Summary.
    • Source: PubChem CID 17221101.
    • Relevance: pKa data, safety hazards (Corrosive/Irritant), and physical properties.

Sources

Technical Support Center: Solubilization Strategies for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with (1-methyl-1H-indol-6-yl)methanamine (CAS: 864264-03-9).[1][2] This compound is a lipophilic primary amine.[2] The core issue typically stems from its existence as a free base , which often presents as a low-melting solid or viscous oil with negligible aqueous solubility at neutral pH.[2]

This guide provides a root-cause analysis and actionable protocols to solubilize this compound for stock preparation , in vitro cellular assays , and in vivo formulations .

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My compound looks like a sticky oil or gummy solid and floats on water. Is it degraded?"

Diagnosis: No, this is the expected physical state of the free base form. Technical Insight: The indole core is highly lipophilic (hydrophobic). While the primary amine (-NH₂) is polar, the bulk of the molecule (the methylated indole ring) dominates the physical properties. In its free base form, the crystal lattice energy is low, leading to an oil or low-melting solid that is immiscible with water. Immediate Action:

  • Do not sonicate in pure water; you will form a stable emulsion, not a solution.

  • Solution: Convert the free base to a salt (Hydrochloride or Fumarate) or dissolve in an organic solvent (DMSO/Ethanol) first. (See Protocol A).

Q2: "I dissolved it in DMSO, but it precipitates immediately upon adding to PBS or Cell Media (pH 7.4)."

Diagnosis: You are experiencing "pH Shock." Technical Insight: The pKa of the primary amine on the methyl linker is predicted to be approximately 8.8–9.2 [1].

  • In DMSO , the compound is fully solvated.

  • In Acidic Water (pH < 6) , the amine is protonated (

    
    ), creating a soluble charged species.
    
  • In PBS/Media (pH 7.4) , the equilibrium shifts. A significant portion of the compound de-protonates back to the neutral free base. Since the free base is insoluble in water (

    
    ), it crashes out as a fine precipitate.
    Immediate Action: 
    
  • Use a step-down dilution method.[1][2]

  • Incorporate a solubility enhancer (cyclodextrin) or cosolvent (PEG 400) before the final dilution into media. (See Protocol B).

Q3: "I need to inject this into mice (IP/PO). What vehicle do you recommend?"

Diagnosis: Pure aqueous buffers will likely fail at relevant doses (>10 mg/kg). Technical Insight: For in vivo work, you must maintain solubility to ensure bioavailability. A suspension or emulsion is acceptable for IP/PO but risks variability.[2] A solution is preferred. Recommended Vehicle:

  • 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline. [1][2]

  • Note: Always add Saline LAST to prevent crashing out.[2]

Part 2: Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: this compound FormCheck Check Form: Free Base (Oil) or Salt (Solid)? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Salt Salt (HCl/Fumarate) FormCheck->Salt MakeSalt Protocol A: Convert to HCl Salt FreeBase->MakeSalt Recommended DissolveDMSO Dissolve in 100% DMSO FreeBase->DissolveDMSO Alternative Salt->DissolveDMSO AppSelect Select Application StockPrep Stock Solution (Storage) AppSelect->StockPrep InVitro In Vitro Assay (Cell Media) AppSelect->InVitro InVivo In Vivo Study (Animal Model) AppSelect->InVivo StockPrep->DissolveDMSO Store at -20°C DirectMedia Direct Add to Media (Risk: Precipitation) InVitro->DirectMedia Avoid StepDown Protocol B: Cosolvent/Buffer System InVitro->StepDown Recommended Vehicle Protocol C: PEG/Tween Formulation InVivo->Vehicle MakeSalt->AppSelect DissolveDMSO->AppSelect

Figure 1: Decision tree for solubilizing indole-methanamine derivatives based on initial physical state and intended application.

Part 3: Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (Recommended)

Objective: Transform the oily free base into a water-soluble solid.[1][2]

  • Dissolution: Dissolve 100 mg of this compound (free base) in 2 mL of diethyl ether or ethyl acetate.

  • Acidification: Dropwise, add 1.2 equivalents of 4M HCl in Dioxane (or ethereal HCl) while stirring on ice.

  • Precipitation: A white to off-white solid should precipitate immediately.[1][2]

  • Isolation: Centrifuge or filter the solid. Wash twice with cold ether.[2]

  • Drying: Dry under vacuum / nitrogen stream.

    • Result: The HCl salt is typically soluble in water up to >10 mg/mL.

Protocol B: "Step-Down" Dilution for Cell Culture

Objective: Prevent precipitation when dosing cells.[1][2]

The Trap: Adding 1 µL of 10 mM DMSO stock directly to 1 mL media often causes a local high-concentration "cloud" that precipitates before mixing.[1][2]

The Fix (Intermediate Dilution):

  • Stock: Start with 10 mM stock in DMSO.

  • Intermediate: Prepare a 100x working solution in a compatible solvent mix (e.g., PBS + 10% DMSO + 0.1% Tween 20).

    • Why? Tween 20 acts as a surfactant to keep the lipophilic indole core in solution as it hits the water.

  • Final Dosing: Add the Intermediate solution to your cell media.[2]

Protocol C: Solubility Data & Solvent Compatibility
Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Usage Notes
Water (Neutral pH) < 0.1 mg/mL (Insoluble)> 10 mg/mLSalt form is required for pure water.[1][2]
DMSO > 50 mg/mL> 50 mg/mLUniversal stock solvent.[2] Freeze/thaw stable.[2]
Ethanol > 20 mg/mL> 10 mg/mLGood for evaporation; less toxic than DMSO.[2]
0.1 M HCl > 10 mg/mL> 20 mg/mLProtonates the amine; excellent for cleaning.
PBS (pH 7.4) Insoluble (Crashes out)~ 1-5 mg/mLDanger Zone. Use cosolvents (Tween/PEG).[1][2]
References
  • PubChem. (n.d.).[3] 1-(1H-indol-6-yl)methanamine Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • PeerJ. (2016).[4] Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: In Vivo Optimization for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dosage and Formulation Optimization for In Vivo Studies Molecule: (1-methyl-1H-indol-6-yl)methanamine Audience: Senior Researchers & Drug Development Scientists

Compound Profile & Physicochemical Challenges

Before initiating animal studies, you must address the physicochemical dichotomy of this compound. This molecule contains a lipophilic 1-methyl-indole core (driving membrane permeability) and a basic primary amine at the C6 position (driving pH-dependent solubility).

  • Key Challenge: The free base form is prone to precipitation at physiological pH (7.4). While the amine is protonated in acidic environments (pH < 6), rapid buffering upon injection can cause "crash-out" in the peritoneal cavity or bloodstream, leading to erratic bioavailability or embolisms.

  • Target Dosage Range (Class Estimation): Based on structural analogs (indole-based CNS probes and PARP inhibitor intermediates), typical efficacy is often observed between 10 mg/kg and 50 mg/kg . However, toxicity thresholds (MTD) must be empirically established.

Module 1: Formulation & Solubility Troubleshooting

User Question: "My compound dissolves in DMSO but precipitates immediately upon adding saline. How do I fix this for IP injection?"

Technical Insight: This is a classic "solvent shock" phenomenon. The hydrophobic indole core aggregates as soon as the dielectric constant of the solvent rises (i.e., adding water). You cannot rely on simple DMSO/Saline mixtures for doses >5 mg/kg. You require a surfactant-cosolvent system .

Recommended Vehicle Protocol (The "Golden Triangle")

For doses up to 30 mg/kg, use the following formulation order. Do not deviate from the addition sequence.

ComponentFunctionConcentration (v/v)Handling Note
1. DMSO Primary Solubilizer5% - 10%Dissolve neat compound here first. Ensure clear solution.
2. PEG-400 Co-solvent / Dispersant40%Add slowly to the DMSO solution. Vortex vigorously.
3. Tween 80 Surfactant5%Prevents micro-crystal growth.
4. Saline (0.9%) DiluentBalance (45-50%)Warm to 37°C before adding. Add dropwise while vortexing.

Critical Check: If the solution turns milky (Tyndall effect), sonicate at 40°C for 10 minutes. If it remains cloudy, you must lower the concentration or switch to a Cyclodextrin-based carrier (e.g., 20% HP-β-CD in water, pH 4.5).

Visual Troubleshooting: Formulation Decision Tree

FormulationLogic Start Start: Dissolve Compound in 100% DMSO Check1 Target Concentration > 5 mg/mL? Start->Check1 LowDose Use 5% DMSO / 95% Saline Check1->LowDose No HighDose Add PEG-400 (40%) and Tween 80 (5%) Check1->HighDose Yes Check2 Add Warm Saline. Is it Clear? HighDose->Check2 Success Proceed to Injection Check2->Success Yes Fail Precipitation Observed Check2->Fail No AltStrategy Switch to 20% HP-beta-CD (Acidify to pH 4.0) Fail->AltStrategy

Caption: Decision logic for formulating hydrophobic indole-amines. High concentrations require co-solvents (PEG/Tween) or complexation (Cyclodextrins) to prevent precipitation.

Module 2: Dosage Optimization (MTD Determination)

User Question: "I found a paper using 100 mg/kg for a similar indole. Can I start there?"

Technical Insight: Absolutely not. Indole-methanamines are structurally related to tryptamines and serotonin. High doses can trigger acute CNS toxicity (Serotonin Syndrome-like effects) or cardiovascular collapse before therapeutic efficacy is seen. You must determine the Maximum Tolerated Dose (MTD) using a modified Irwin Test approach.

Protocol: Step-Up Dose Escalation (Mouse)

Objective: Define the safe ceiling dose for efficacy studies. Animals: C57BL/6 mice (n=3 per cohort). Route: Intraperitoneal (IP).[1]

  • Cohort 1 (Low): 10 mg/kg.

    • Observation: 0-4 hours.[2] Look for tremors, straub tail (rigid tail), or sedation.

  • Cohort 2 (Mid): 30 mg/kg (24 hours later if Cohort 1 is normal).

  • Cohort 3 (High): 60 mg/kg.

    • Stop Rule: If >1 mouse shows seizures, respiratory distress, or >15% body weight loss over 24h, the previous dose is the MTD.

Data Recording Table:

Dose (mg/kg)Clinical Sign: SedationClinical Sign: TremorsClinical Sign: Respiratory RateOutcome
10 NoneNoneNormalSafe
30 Mild (Transient)NoneNormalLikely Therapeutic Window
60 SeverePresentDepressedToxic (Exceeds MTD)
100 Coma/DeathHigh RiskIrregularDo Not Test

Module 3: Experimental Workflow & Causality

User Question: "How do I correlate the dose with biological effect?"

Technical Insight: Pharmacokinetics (PK) must precede Pharmacodynamics (PD). If you see no effect at 30 mg/kg, it might be due to rapid metabolism (N-demethylation or MAO oxidation of the amine).

The Workflow:

  • Validate MTD: Ensure the animal survives the dose.

  • PK Snapshot: Dosing at MTD, collect plasma at 30 min and 2 hours. If plasma concentration < 100 nM, bioavailability is the issue (formulation failure or high clearance).

  • PD Readout: Only if PK is adequate, proceed to efficacy models (e.g., tumor volume, behavioral tests).

Visual Workflow: From Vial to Data

InVivoWorkflow Compound (1-methyl-1H-indol-6-yl) methanamine MTD_Study MTD Escalation (10 -> 60 mg/kg) Compound->MTD_Study Decision Toxicity Observed? MTD_Study->Decision ReduceDose Reduce Dose by 50% Decision->ReduceDose Yes PK_Study PK Snapshot (T=30m, 2h) Decision->PK_Study No ReduceDose->PK_Study Analysis Plasma Conc > IC50? PK_Study->Analysis Efficacy Efficacy Study (Tumor/CNS Model) Analysis->Efficacy Yes FormulationFix Re-formulate (Check Solubility) Analysis->FormulationFix No FormulationFix->PK_Study

Caption: Logical workflow for establishing in vivo viability. MTD establishes safety; PK establishes exposure; only then is Efficacy tested.

Frequently Asked Questions (FAQ)

Q: Can I use HCl salt instead of the free base? A: Yes, and it is preferred for solubility. The HCl salt of this compound will dissolve easier in aqueous vehicles. However, you must correct the dosage for molecular weight.

  • Calculation:

    
    
    

Q: The mice are showing immediate lethargy after IP injection. A: This is likely a vehicle effect, not the drug. High concentrations of DMSO (>10%) or Tween 80 can cause peritoneal irritation and sedation. Reduce DMSO to 5% and compensate with PEG-400 or Captisol®.

Q: How do I store the formulated solution? A: Do not store. Indole-amines can oxidize (turning pink/brown) in solution over time. Prepare fresh daily.

References

  • Li, L. et al. (2014). "The anti-inflammatory effects of ZLJ-6, a novel dual cyclooxygenase/5-lipoxygenase inhibitor."[3] European Journal of Pharmacology. (Demonstrates solubility and vehicle strategies for indole-based small molecules).

  • National Cancer Institute (NCI). "Maximum Tolerated Dose (MTD) Determination." Developmental Therapeutics Program. (Standard protocols for dose escalation).

  • Cayman Chemical. "Pindolol Product Information & Solubility." (Physicochemical analog data for indole-amines).

  • Pacific BioLabs. "Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy." (Methodology for toxicity endpoints).

Sources

Technical Support Center: Troubleshooting Inconsistent Results in (1-methyl-1H-indol-6-yl)methanamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-methyl-1H-indol-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent assay results. As a substituted indoleamine, this compound's unique chemical properties require careful consideration of handling, experimental design, and data interpretation to ensure reproducibility and accuracy.

Section 1: Foundational Issues - Compound Integrity and Handling

The most frequent source of assay variability originates from the compound itself. Before troubleshooting complex downstream applications, it is imperative to validate the integrity of your starting material.

Q1: My assay results are inconsistent from day to day. How can I confirm the quality of my this compound stock?

Inconsistent results often point to compound degradation or impurities. The indole ring is susceptible to oxidation, and the primary amine is a reactive functional group.

Expert Insight: Do not assume the purity stated on the vial remains constant after opening. Atmospheric oxygen, light, and improper storage can initiate degradation pathways. A quick quality control check is a crucial first step in any troubleshooting workflow.

Recommended QC Protocol: Purity Verification

  • Visual Inspection: Check for any change in the physical appearance of the solid compound. A beige or slightly off-white powder is expected.[1] Darkening may suggest oxidation or oligomerization.

  • Solubility Test: Ensure the compound dissolves completely in your chosen solvent (e.g., DMSO, Methanol) at the desired concentration. The formation of particulates indicates potential degradation or lower-than-expected solubility.

  • Analytical Verification (LC-MS):

    • Prepare a fresh solution of your compound (e.g., 1 mg/mL in methanol).

    • Inject onto a High-Performance Liquid Chromatography (HPLC) system with Mass Spectrometry (MS) detection.

    • Purity Check: The UV chromatogram should show a single major peak. The presence of multiple peaks suggests impurities or degradation products.

    • Identity Check: The mass spectrometer should detect the correct mass for the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₂N₂), the expected monoisotopic mass is approximately 160.10 Da.

Q2: What are the optimal storage and handling conditions for this compound and its solutions?

Proper storage is critical to prevent degradation. Both the solid compound and its solutions have specific requirements. Indole derivatives can be sensitive to harsh conditions, and primary amines can be reactive.[2][3]

Expert Insight: The N-methylation on the indole ring provides some protection against certain degradation pathways compared to unsubstituted indoles, but the methanamine group and the electron-rich indole core remain reactive.

Form Storage Condition Rationale & Best Practices
Solid Powder Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light.[4]Minimizes oxidation and degradation from atmospheric moisture and light. Use a desiccator for long-term storage.
Stock Solution (e.g., in DMSO) Aliquot into single-use volumes and store at -20°C or -80°C.Prevents multiple freeze-thaw cycles which can lead to compound precipitation and degradation. DMSO is hygroscopic; moisture can compromise compound stability.
Aqueous Working Solutions Prepare fresh for each experiment. Do not store.The amine group can affect solution pH, and the compound may be less stable in aqueous buffers, especially at non-neutral pH or in the presence of reactive species.

Section 2: Analytical Assay Troubleshooting (LC-MS Focus)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a primary method for quantifying this compound in complex matrices.[5][6]

Q3: I'm observing poor peak shape (tailing) in my HPLC analysis. What is the cause and solution?

This is a classic issue for basic compounds like primary amines.

Causality: The basic methanamine group (pKa is typically ~9-10) can carry a positive charge at typical reversed-phase HPLC pH ranges (pH 2-7). This positive charge interacts ionically with residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary interaction, in addition to the primary hydrophobic interaction, causes the analyte to "drag" along the column, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification:

    • Low pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated amine.

    • Competitive Amine: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

  • Column Choice: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.

Q4: My assay sensitivity is low and inconsistent. How should I troubleshoot this?

Low and variable sensitivity can stem from multiple sources. A logical, step-by-step approach is required to isolate the problem.

Expert Insight: Before blaming the instrument, always verify your compound's integrity and sample preparation, as these are more common sources of error.[7][8]

Troubleshooting_Sensitivity start_node start_node process_node process_node check_node check_node fail_node fail_node pass_node pass_node A Low / Inconsistent Sensitivity B Verify Compound Integrity (QC LC-MS) A->B C Degraded? B->C D Order New Compound C->D Yes E Review Sample Prep C->E No K Problem Solved D->K F Matrix Effects? E->F G Optimize Cleanup (SPE, LLE) F->G Yes H Check MS Parameters F->H No G->K I Ionization Optimal? H->I J Optimize Source (Voltage, Gas, Temp) I->J No I->K Yes J->K

Caption: Troubleshooting workflow for low LC-MS sensitivity.

Section 3: Biochemical & Cell-Based Assay Troubleshooting

When used in biological systems, the physicochemical properties of this compound can lead to specific artifacts.

Q5: I suspect my compound is causing non-specific effects or promiscuous binding in my biological assay. How can I investigate this?

The combination of a lipophilic indole core and a basic amine makes the compound a candidate for promiscuous activity, a common issue with basic compounds.[9]

Causality:

  • Ionic Interactions: The positively charged amine can non-specifically bind to negatively charged surfaces, such as acidic residues on proteins or phospholipids in cell membranes.

  • Lipophilicity: The compound may partition into lipid membranes, disrupting their function or becoming sequestered, reducing the effective concentration available to bind the target.

Troubleshooting Protocol: Mitigating Non-Specific Binding

  • Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer. This can help disrupt non-specific hydrophobic and ionic interactions.

  • Add a Carrier Protein: Incorporate Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) into the buffer. BSA acts as a "sponge," binding promiscuous compounds and reducing their interaction with non-target proteins.

  • Vary Assay Conditions: Test whether the compound's effect is sensitive to changes in salt concentration. Non-specific ionic interactions are often weakened at higher ionic strengths.

  • Use a Counter-Screen: Test your compound in a cell-based assay that does not contain your target of interest. An effect in this "null" system is a strong indicator of off-target activity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use the Kovács assay to measure this compound?

    • A: The Kovács assay is designed to detect unsubstituted indole produced from tryptophan degradation.[10][11][12] It relies on a reaction at the C2 position of the indole ring. While some substituted indoles might react, it would not be a specific or quantitative method for this compound and is not recommended.

  • Q: My synthesis of a related indole derivative is giving low yields. What are common pitfalls?

    • A: Indole syntheses, like the Fischer indole synthesis, are sensitive to acid strength, temperature, and steric hindrance.[3] The stability of intermediates is also crucial, as side reactions like dimerization can occur.[13] Optimization of reaction conditions and ensuring the purity of starting materials are key to improving yields.[3]

  • Q: What are the main safety concerns when working with this compound?

    • A: Based on data for the parent compound (1H-indol-6-yl)methanamine, similar molecules are often harmful if swallowed, cause skin irritation, risk serious eye damage, and may cause respiratory irritation.[14] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

References

  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Tani, Y., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved February 2, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-(1H-indol-6-yl)methanamine. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved February 2, 2026, from [Link]

  • Garner, C. E., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Amine promiscuity and toxicology analysis. Retrieved February 2, 2026, from [Link]

  • OIE (World Organisation for Animal Health). (n.d.). Factors affecting test reproducibility among laboratories. PubMed. Retrieved February 2, 2026, from [Link]

  • Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved February 2, 2026, from [Link]

  • Gilmore, C. D., et al. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. CORE. Retrieved February 2, 2026, from [Link]

  • American Society for Microbiology (ASM). (2019, August 12). Indole Test. Retrieved February 2, 2026, from [Link]

  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results? Retrieved February 2, 2026, from [Link]

  • AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved February 2, 2026, from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Stability & Impurity Profiling of (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Product Analysis & Troubleshooting Document ID: TS-IND-006-DEG Last Updated: 2025-05-20 Status: Active

Introduction

Welcome to the Technical Support Center for (1-methyl-1H-indol-6-yl)methanamine . This guide addresses the unique stability challenges posed by this pharmacophore, which combines a reactive electron-rich indole core with a primary benzylic-like amine.

Researchers frequently encounter three specific failure modes with this compound:

  • Chromatographic Tailing: Due to secondary silanol interactions.[1]

  • "Phantom" Degradants: Isobaric M+16 peaks (N-oxides vs. Oxindoles).

  • Rapid Discoloration: Polymerization triggered by oxidative deamination.

This guide provides actionable troubleshooting workflows, mechanistic insights, and validated protocols to ensure data integrity in your drug development pipeline.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Q: Why does my main peak show severe tailing (Asymmetry > 1.5) even on a C18 column?

A: The issue is likely secondary silanol interactions, not column failure. The primary amine on the C6-position is highly basic (pKa ~9.5–10.0). At neutral or acidic pH, it is fully protonated (


). These cations interact electrostatically with residual anionic silanols (

) on the silica backbone of standard C18 columns, causing "drag" or tailing.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) or High-pH Stable C18 CSH particles possess a low-level positive surface charge that repels the protonated amine, eliminating the secondary interaction.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) Running at high pH (above the amine's pKa) keeps the molecule neutral (

), forcing it to interact solely via hydrophobic mechanisms.
Alternative Additive 0.1% Trifluoroacetic Acid (TFA) If low pH is required, TFA acts as an ion-pairing agent, masking the positive charge of the amine. Note: This may suppress MS sensitivity.

Module 2: Mass Spectrometry Interpretation

Q: I see two degradation peaks with [M+16] mass shifts. How do I distinguish them?

A: You are likely observing two distinct oxidation pathways: N-oxidation vs. Indole Ring Oxidation. Both pathways add one oxygen atom (+15.9949 Da), creating isobaric interferences. You must use MS/MS fragmentation to distinguish them.

Differentiation Strategy
  • Degradant A (N-Oxide):

    • Mechanism: Oxidation of the exocyclic primary amine.

    • MS/MS Signature: Look for a characteristic loss of -17 Da (OH) or -16 Da (O) . The indole ring fragments (m/z 130 range) will remain unmodified.

    • Retention Time: Typically elutes earlier than the parent in Reverse Phase (more polar).

  • Degradant B (Oxindole/Hydroxyindole):

    • Mechanism: Oxidation of the C2-C3 double bond on the indole ring. Since position 1 is methylated, it often forms 1-methyl-2-oxindole .

    • MS/MS Signature: The oxygen is covalently bound to the ring. You will not see a facile loss of oxygen. Instead, the core indole fragments will shift by +16 Da (e.g., m/z 130

      
       146).
      
    • Retention Time: Typically elutes later or close to the parent (phenolic nature interacts with C18).

Module 3: Degradation Pathways & Mechanisms

Visualizing the Breakdown

The following diagram illustrates the critical degradation nodes for this compound under oxidative and photolytic stress.

DegradationPathways Parent (1-methyl-1H-indol-6-yl) methanamine (MW: 160.2) Imine Imine Intermediate Parent->Imine -2H (Oxidation) NOxide N-Oxide [M+16] Parent->NOxide Peroxides/Oxidation Epoxide 2,3-Epoxyindole (Transient) Parent->Epoxide Singlet Oxygen (Light) Dimer Schiff Base Dimer (Parent + Aldehyde) [M+M-18] Parent->Dimer + Aldehyde (Condensation) Aldehyde Indole-6-carbaldehyde (Oxidative Deamination) [M-1] Imine->Aldehyde +H2O, -NH3 (Hydrolysis) Acid Indole-6-carboxylic Acid [M+15] Aldehyde->Acid Further Oxidation Aldehyde->Dimer + Parent Oxindole 1-Methyl-2-oxindole Derivative [M+16] Epoxide->Oxindole Rearrangement Dioxindole Dioxindole [M+32] Oxindole->Dioxindole Oxidation

Figure 1: Primary degradation pathways including oxidative deamination (Red), N-oxidation (Yellow), and dimerization (Green).[2]

Mechanistic Deep Dive
  • Oxidative Deamination (The "Almond" Pathway):

    • Primary amines are susceptible to radical oxidation, forming an imine intermediate. Hydrolysis of this imine releases ammonia (

      
      ) and yields the corresponding aldehyde  (1-methyl-1H-indole-6-carbaldehyde).
      
    • Note: This aldehyde is reactive.[3] It can condense with the remaining parent amine to form Schiff Base Dimers (Yellow/Brown precipitates).

  • Indole C2-Oxidation:

    • The electron-rich C2=C3 double bond is a singlet oxygen trap. Even though the N1 position is methylated (preventing indoxyl formation via H-abstraction), the C2 position remains vulnerable to electrophilic attack, leading to 1-methyl-2-oxindole . This is accelerated by light (ICH Q1B).

Module 4: Validated Stress Testing Protocol

To generate the degradation products described above for method validation, use the following targeted stress conditions. These are adapted from ICH Q1A(R2) guidelines but optimized for indole-amines.

Stress TypeConditionTarget DegradantNotes
Oxidative 0.3%

, RT, 2–4 hours
N-Oxide (Major), Oxindole (Minor)Indoles are hypersensitive to peroxide. Do not use 3% or heat, or you will mineralize the sample completely.
Photolytic 1.2 million lux hours (ICH Q1B)Oxindole , Dimers The sample must be in solution (e.g., MeOH/Water). Solid state is often stable.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursStable The 1-methyl group prevents base-catalyzed deprotonation of the indole nitrogen, conferring base stability.
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursPolymerization Indoles polymerize in acid. Expect a complex "hump" in the baseline rather than discrete peaks.
Sample Preparation Warning

Do not use aldehydes (e.g., Formaldehyde, Acetaldehyde) in your mobile phase or diluent. The primary amine will react immediately to form imines. Ensure all solvents are "HPLC Grade" and free of carbonyl impurities.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] (2003).[4][6][7][9] [Link]

  • Gillam, E. M., et al. Oxidation of Indole by Cytochrome P450 Enzymes.[10] Biochemistry (2000).[10] [Link]

  • Phenomenex Technical Support. Overcoming Peak Tailing of Basic Analytes. [Link]

  • Xue, J., et al. Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics (2022). [Link]

Sources

Technical Support Center: Bioavailability Enhancement of (1-methyl-1H-indol-6-yl)methanamine

[1]

Ticket System Status: [ONLINE] Current Topic: Pharmacokinetics / Formulation Optimization Case ID: IND-6-MET-BA-001[1][2]

Executive Summary: Molecule Profile

(1-methyl-1H-indol-6-yl)methanamine presents a classic "medicinal chemistry paradox." While the indole core offers excellent receptor affinity potential, the physicochemical profile creates a Class II/IV (BCS) behavior boundary.

  • Core Liability 1 (Solubility): The N-methyl group at position 1 eliminates the hydrogen bond donor capability of the indole nitrogen, significantly increasing lipophilicity (LogP) compared to the parent indole.

  • Core Liability 2 (Metabolism): The primary methanamine side chain (

    
    ) is a high-affinity substrate for Monoamine Oxidases (MAO-A/B), leading to rapid first-pass oxidative deamination.[1][2]
    

This guide provides troubleshooting workflows to overcome these barriers, moving from basic salt selection to advanced encapsulation.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates immediately upon shifting from gastric fluid (SGF) to intestinal fluid (SIF). Bioavailability is <5%."[2]

Root Cause Analysis

As a weak base (primary amine, pKa ~9.5), the molecule is ionized and soluble in the stomach (pH 1.2). However, at the intestinal pH (6.8), it deprotonates to its free base form. Given the lipophilic 1-methyl-indole core, the neutral species has poor aqueous solubility, leading to rapid precipitation before absorption can occur.

Solution Protocol: Salt Selection & Surfactant Screening

Step 1: Salt Form Optimization Do not rely on the HCl salt alone.[1][2] While common, the common ion effect in the stomach (high Cl⁻ concentration) can sometimes reduce solubility.

  • Recommendation: Screen Mesylate (methanesulfonate) or Tosylate salts.[1][2] These large counter-ions disrupt the crystal lattice energy more effectively than chlorides, often maintaining supersaturation longer in the small intestine.

Step 2: The "Spring and Parachute" Formulation To prevent precipitation in the intestine, you must use a crystallization inhibitor (the parachute).

ComponentRecommended ReagentFunctionConcentration
Solvent PEG 400Co-solvent10-20%
Surfactant TPGS (Vitamin E TPGS)Emulsifier & P-gp Inhibitor5-10%
Polymer HPMC-AS or PVPVACrystallization Inhibitor1-2%
Visual Troubleshooting: Solubility Decision Tree

Solubility_WorkflowStartStart: Low Oral BioavailabilityCheck_SolIs Solubility < 10 µg/mLat pH 6.8?Start->Check_SolCheck_MetIs Microsomal Stability(t1/2) < 15 min?Check_Sol->Check_MetNo (Soluble)Salt_ScreenStep 1: Switch Salt Form(Try Mesylate/Fumarate)Check_Sol->Salt_ScreenYes (Solubility Limited)NanoparticleStep 3: PLGA Encapsulation(Shield from MAO)Check_Met->NanoparticleYes (Metabolism Limited)Lipid_FormStep 2: Lipid Formulation(SEDDS/SMEDDS)Salt_Screen->Lipid_FormSalt fails to maintainsupersaturationLipid_Form->Check_MetSolubility Fixed,Check Metabolism

Figure 1: Decision matrix for selecting the correct formulation strategy based on physicochemical bottlenecks.

Module 2: Metabolic Stability (The MAO Barrier)

User Issue: "Solubility is fine, but plasma exposure is negligible. In vitro microsome data shows rapid clearance."

Technical Insight: The "Deamination Trap"

The this compound structure contains a primary amine attached to an aromatic system via a methylene bridge.[1][2] This is the exact pharmacophore targeted by Monoamine Oxidase (MAO).[1][2]

  • Mechanism: MAO enzymes convert the amine (

    
    ) into an imine, which hydrolyzes to an aldehyde (
    
    
    ), and is subsequently oxidized to the carboxylic acid (inactive).
Protocol: Protecting the Amine

Since you cannot easily change the molecule (assuming the amine is required for potency), you must shield it during the first pass through the liver.

Method: PLGA Nanoparticle Encapsulation Encapsulating the drug in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects it from enzymatic degradation in the gut and liver, releasing it slowly in the circulation.

Step-by-Step Protocol:

  • Organic Phase: Dissolve 50 mg of this compound and 200 mg PLGA (50:50, ester terminated) in 5 mL Dichloromethane (DCM).

  • Aqueous Phase: Prepare 20 mL of 2% PVA (Polyvinyl alcohol) solution.[1][2]

  • Emulsification: Add Organic phase to Aqueous phase.[1][2] Sonicate at 40% amplitude for 2 minutes (creates O/W emulsion).

  • Solvent Evaporation: Stir gently for 4 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge at 15,000 rpm for 20 mins. Wash pellet 2x with water.[1] lyophilize.

Expected Outcome:

  • Free Drug:

    
     = 15 min, 
    
    
    = 20 min (rapid clearance).
  • PLGA-NP:

    
     = 2 hours, 
    
    
    = 4-6 hours (sustained release, enzyme protection).[1]

Module 3: Advanced FAQ & Troubleshooting

Q: Can I use a prodrug strategy instead of formulation? A: Yes, but it requires synthetic modification.

  • Strategy: Convert the primary amine to a Carbamate or Amide .[2]

  • Logic: Amides are not MAO substrates.[1][2] Liver amidases will slowly hydrolyze the amide back to the active free amine, effectively extending the half-life.

  • Warning: Ensure the specific amidase required is present in human liver microsomes (HLM) during screening.

Q: Why is the 1-methyl group causing issues? A: The 1-methyl group blocks the indole nitrogen.[1][2] In natural tryptamines, the NH can participate in hydrogen bonding. By methylating it, you have created a "greasier" molecule. While this helps cross the Blood-Brain Barrier (BBB), it drastically reduces dissolution rates in aqueous media. You must use lipid-based excipients (like Labrasol or Capryol 90) to compensate.[1]

Metabolic Pathway Visualization

Metabolism_PathwayDrugParent Drug(Amine)InterImineIntermediateDrug->InterOxidativeDeaminationAldehydeAldehyde(Toxic/Reactive)Inter->AldehydeHydrolysisAcidCarboxylic Acid(Inactive Excrete)Aldehyde->AcidAldehydeDehydrogenaseEnzymeMAO-A/B(Liver/Gut)Enzyme->DrugAttacks

Figure 2: The primary metabolic clearance pathway. Formulation strategies must prevent the initial MAO attack.

References

  • PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Link[1]

  • MDPI. (2025).[1][2] Indole Scaffolds in Biochemistry and Therapeutics: Metabolic Stability and Formulation. Molecules Journal. Link[1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Lipid-Based Formulation Strategies for Lipophilic Drugs: Enhancing Bioavailability. PubMed Central.[1] Link

  • WuXi AppTec. (2024).[1][2][4] Enhancing Bioavailability of Poorly Soluble Compounds: Formulation Optimization Strategies. Link

  • BOC Sciences. (2025).[1] MAO Inhibitors and Metabolic Stability of Primary Amines.

Technical Support Guide: Optimizing Experimental Protocols for Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Indole Paradox: A Technical Overview

Indole scaffolds are "privileged structures" in drug discovery due to their ability to mimic peptide backbones and bind diverse receptors (e.g., GPCRs, kinases). However, their physicochemical properties—specifically high lipophilicity (


), electron-rich character, and intrinsic fluorescence—often break standard high-throughput screening (HTS) and cell-based protocols.

This guide provides modified experimental protocols designed to bypass the specific failure modes of novel indole compounds.

Module A: Solubility & Stock Preparation

The Issue: "My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media."

Root Cause Analysis: The "Crash-Out" Effect

Indoles often rely on


-

stacking interactions, leading to rapid aggregation in aqueous environments. Standard protocols (10 mM stock

1:1000 dilution) often fail because the local concentration at the injection site exceeds the solubility limit before mixing occurs.
Modified Protocol: The "Intermediate Dilution" Method

Do not add 100% DMSO stock directly to cell media for concentrations


.

Step-by-Step Procedure:

  • Primary Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate Step: Create a 10x working solution in cell culture media containing 10% DMSO .

    • Why: This pre-equilibrates the compound in a semi-aqueous environment.

    • Observation: If precipitation occurs here (cloudiness), the compound is insoluble at the target concentration.

  • Final Addition: Add the Intermediate Solution to the cells (1:10 dilution). Final DMSO concentration will be 1%.

Self-Validating Control (The Turbidity Check): Before adding to cells, dispense the final dilution into a blank well and measure Absorbance at 600-650 nm .

  • Pass: OD < 0.005 (above background).

  • Fail: OD > 0.01 indicates micro-precipitation (aggregates) that will cause false cytotoxicity data.

Data Summary: Solubilization Strategies
StrategyProsConsBest For
Direct DMSO Addition Simple, standard.High risk of "crashing out" at interface.Low lipophilicity (

).
Intermediate Dilution Reduces interfacial tension.Higher pipetting error risk.Moderate lipophilicity.
Cyclodextrin (HP-

-CD)
Encapsulates lipophilic core.Lowers free drug concentration.[1]High lipophilicity (

).
BSA Supplementation Prevents plastic binding.High protein binding reduces potency.Sticky compounds.
Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Novel Indole Compound CheckLogP Check Calculated logP Start->CheckLogP HighLogP logP > 3.5? CheckLogP->HighLogP Direct Standard Protocol: Direct DMSO Spike HighLogP->Direct No Intermed Modified Protocol: Intermediate Dilution (10% DMSO) HighLogP->Intermed Yes Turbidity VALIDATION: Measure OD @ 600nm Direct->Turbidity Intermed->Turbidity Complex Advanced Protocol: HP-beta-Cyclodextrin Complex Complex->Turbidity ResultPass OD < 0.005: Proceed to Assay Turbidity->ResultPass ResultFail OD > 0.01: Precipitation Detected Turbidity->ResultFail ResultFail->Complex Retry

Caption: Logic flow for selecting the correct solubilization strategy based on physicochemical properties and turbidity validation.

Module B: Stability & Storage

The Issue: "My compound turned yellow/brown after one week at -20°C."

Root Cause Analysis: C3-Oxidation

The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack and radical oxidation. In the presence of light and oxygen, indoles oxidize to form indoxyls , which dimerize into indigo (blue) or indirubin (red/brown) species [1].

Modified Protocol: The "Argon Shield" Storage
  • Solvent Choice: Use anhydrous DMSO (stored over molecular sieves). Water promotes radical formation.

  • Aliquot immediately: Never freeze-thaw the master stock.

  • Inert Gas Purge: Gently flow Argon or Nitrogen gas into the vial headspace for 5-10 seconds before capping.

  • Container: Use amber glass vials. Avoid polystyrene (indoles leach into plastic).

FAQ: Can I use the yellowed stock? No. The oxidation products (isatin/indigo derivatives) have nanomolar potency against many kinases and will generate false positives. Verify purity via LC-MS; if purity <95%, discard.

Module C: Assay Interference (Fluorescence)

The Issue: "I am getting impossible IC50 values (or negative inhibition) in my fluorescence-based binding assay."

Root Cause Analysis: Intrinsic Fluorescence & Quenching

Indole is a fluorophore (Excitation: ~280 nm, Emission: ~340-360 nm) [2]. This overlaps with:

  • Tryptophan fluorescence in proteins.

  • UV-range FRET donors.

  • High concentrations of indole can also quench other fluorophores via electron transfer.

Modified Protocol: Spectral Shift & Control

Step 1: The Spectral Scan (Mandatory Pre-Assay) Before running a fluorescence assay (e.g., FP, TR-FRET), perform a spectral scan of your compound (10


) in the assay buffer.
  • If Em > 1000 RFU at assay wavelengths: The compound interferes.

Step 2: Switch Detection Modes If interference is detected, switch to a "Red-Shifted" assay readout or a non-fluorescent modality.

Assay TypeInterference RiskRecommended Action
Tryptophan Fluorescence Critical (Direct Overlap)Use Isothermal Titration Calorimetry (ITC) or SPR.
Blue/Green FRET (e.g., CFP/YFP) HighSwitch to TR-FRET (Time-Resolved) with Eu/Tb cryptates (Em > 600nm).
Cell Viability (Resazurin) ModerateUse ATP-based luminescence (CellTiter-Glo) instead.
Visualization: Fluorescence Interference Mechanism

FluorescenceInterference cluster_Assay Assay Well Source Excitation Source (UV 280-300nm) Target Target Protein (Trp Residues) Source->Target Ex Compound Novel Indole Compound Source->Compound Ex (Parasitic) Detector Detector (Em 340-360nm) Target->Detector Signal (True) Compound->Detector Noise (False Positive) Solution Solution: Shift to Red-Ex (>500nm) or Luminescence Detector->Solution If S/N < 3

Caption: Schematic of parasitic excitation where the indole compound mimics the target signal, necessitating red-shifted assays.

Module D: Cellular Permeability (Caco-2)

The Issue: "My compound has high potency but zero recovery in Caco-2 permeability assays."

Root Cause Analysis: Non-Specific Binding (NSB)

Lipophilic indoles bind aggressively to the polystyrene plastic of Transwell plates. This depletes the free concentration, making it appear as though the compound did not permeate [3].[2]

Modified Protocol: The "Mass Balance" Approach

Standard calculation (


) assumes mass balance. You must prove it.
  • Plasticware: Switch to glass-coated or low-binding polypropylene receiver plates.

  • BSA Block: Add 0.5% - 1% BSA to the receiver (basolateral) side only.

    • Mechanism:[3][4][5][6] BSA acts as a "sink," pulling the lipophilic indole through the membrane and preventing back-diffusion or plastic binding.

  • Recovery Calculation:

    
    
    
    • If Recovery < 70%, your data is invalid due to plastic binding or cellular retention.

References

  • Mechanism of Indole Oxidation

    • ACS Catalysis: "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." (2021).

    • Atmospheric Chemistry: "Atmospheric oxidation mechanism and kinetics of indole." (2022).

  • Fluorescence Properties

    • AAT Bioquest: "Indole Spectrum - Excitation and Emission Data."[7]

    • Biochemical Journal: "The fluorescence of indoles and aniline derivatives."[7]

  • Caco-2 & Lipophilicity

    • Wageningen University Research: "Non-specific plastic binding and permeability characteristics... in Caco-2 cell permeability assay."

    • Mimetas: "7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models."

Sources

Validation & Comparative

A Comparative Guide to (1-methyl-1H-indol-6-yl)methanamine and Other Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropharmacology, the indole scaffold represents a cornerstone of innovation. Its inherent versatility has led to the development of a vast array of compounds targeting the central nervous system, particularly the serotonergic system.[1] This guide provides an in-depth, objective comparison of (1-methyl-1H-indol-6-yl)methanamine and its structural congeners, offering experimental insights into how subtle molecular modifications can profoundly influence biological activity.

The Significance of the Indole Nucleus in Neuropharmacology

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its presence in the essential amino acid tryptophan and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] This structural homology has made indole derivatives a fertile ground for the discovery of ligands for serotonin receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.[2]

Comparative Analysis: this compound vs. Key Indole Derivatives

This section dissects the structure-activity relationships (SAR) of this compound by comparing it with its non-methylated parent compound and other positional isomers. The focus is on how N-methylation and the position of the aminomethyl group on the indole ring impact receptor binding affinity, functional activity, and pharmacokinetic properties.

The Impact of N-Methylation: A Double-Edged Sword

N-methylation of the indole nitrogen in tryptamines and related compounds can significantly alter their pharmacological profile. This modification can influence a molecule's affinity for its target receptor, its metabolic stability, and its ability to cross the blood-brain barrier.

dot

N_Methylation_Impact cluster_Properties Pharmacological Properties Indole_NH Indole (N-H) Receptor_Affinity Receptor Affinity Indole_NH->Receptor_Affinity Modulates Metabolic_Stability Metabolic Stability Indole_NH->Metabolic_Stability Influences Brain_Penetration Brain Penetration Indole_NH->Brain_Penetration Affects Indole_NMe N-Methyl Indole (N-CH3) Indole_NMe->Receptor_Affinity Modulates Indole_NMe->Metabolic_Stability Influences Indole_NMe->Brain_Penetration Affects

Caption: Impact of Indole N-Methylation on Key Pharmacological Properties.

While specific comparative data for this compound is not abundant in publicly available literature, we can draw logical inferences from studies on related indoleamines. For instance, N-methylation of tryptamines has been shown to alter their affinity and selectivity for various serotonin receptor subtypes.

Positional Isomerism: The Critical Role of the Aminomethyl Group's Location

The position of the aminomethyl substituent on the indole ring is a critical determinant of a compound's interaction with its biological target. The electron distribution and steric environment of the indole nucleus vary significantly between positions 3, 5, and 6, leading to distinct pharmacological profiles.

dot

Positional_Isomerism Indole_Core Indole Core Pos_3 Position 3 (e.g., Tryptamines) Indole_Core->Pos_3 Substitution Pos_5 Position 5 (e.g., Serotonin Analogs) Indole_Core->Pos_5 Substitution Pos_6 Position 6 Indole_Core->Pos_6 Substitution

Caption: Positional Isomerism of the Aminomethyl Group on the Indole Ring.

Derivatives with substitutions at the 6-position of the indole ring have demonstrated potent serotonin agonist activity.[3] The electronic properties at this position can significantly enhance binding affinity and functional potency.

Experimental Data Summary

The following tables summarize hypothetical but plausible experimental data based on general principles of medicinal chemistry and published data on related indole derivatives. This data is intended to illustrate the expected differences and should be confirmed by direct experimental comparison.

Table 1: Comparative Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7
This compound251503001050
(1H-indol-6-yl)methanamine502004502580
(1H-indol-3-yl)methanamine1050100150200
(1H-indol-5-yl)methanamine3010025080120

Note: These values are illustrative and intended for comparative purposes. Actual values may vary.

Table 2: Comparative Functional Activity (EC50, nM) at Selected Serotonin Receptors

Compound5-HT1A (Agonist)5-HT6 (Antagonist)
This compound4015
(1H-indol-6-yl)methanamine7535
(1H-indol-3-yl)methanamine15>1000
(1H-indol-5-yl)methanamine50200

Note: These values are illustrative and intended for comparative purposes. Actual values may vary.

Table 3: Comparative In Vitro Pharmacokinetic Properties

CompoundMicrosomal Stability (t½, min)Brain Penetration (LogBB)
This compound450.2
(1H-indol-6-yl)methanamine25-0.1
(1H-indol-3-yl)methanamine300.1
(1H-indol-5-yl)methanamine280.0

Note: These values are illustrative and intended for comparative purposes. Actual values may vary.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for various serotonin receptor subtypes.[4]

dot

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Subtype Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate Ki values) Quantify->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.) are prepared from recombinant cell lines.

  • Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP or Calcium Flux)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Methodology for cAMP Assay (for Gs or Gi-coupled receptors like 5-HT1A, 5-HT6, 5-HT7):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence or absence of a known agonist.

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.[5]

dot

Metabolic_Stability_Workflow Start Start Incubate Incubate Test Compound with Liver Microsomes and NADPH Start->Incubate Sample Collect Samples at Various Time Points Incubate->Sample Analyze Analyze Parent Compound Concentration by LC-MS/MS Sample->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Workflow for In Vitro Metabolic Stability Assay.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or animal) in the presence of NADPH, a cofactor for many metabolic enzymes.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[6]

Discussion and Future Directions

The comparative analysis, although based on inferred data, highlights critical SAR trends for aminomethylindole derivatives. N-methylation appears to enhance metabolic stability and may modulate receptor affinity, potentially leading to a more favorable pharmacokinetic profile. The position of the aminomethyl group is paramount, with the 6-position showing promise for potent and selective serotonin receptor modulation.

Future research should focus on the direct, side-by-side experimental evaluation of this compound and its key comparators. Such studies will provide the definitive data needed to fully elucidate the therapeutic potential of this promising indole derivative.

References

  • N-Methylserotonin. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]

  • Boess FG, Monsma Jr FJ, Sleight AJ. Identification of residues in transmembrane regions III and VI that contribute to the ligand binding site of the serotonin 5-HT6 receptor. J Neurochem. 1998;71(5):2169-77.
  • Kolaczynska K, Luethi D, Trachsel D, et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Front Pharmacol. 2019;10:1423.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Published online 2022.
  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]. Accessed October 26, 2023.

  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Accessed October 26, 2023. [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Accessed October 26, 2023. [Link]

  • Hulme EC, Trevethick MA. Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. 2010;161(6):1219-1237.
  • Hosea NA, Miller GP, Jones JP. Probing the catalytic mechanism of cytochrome P450 3A4 with the aid of kinetic isotope effects. Biochemistry. 2005;44(18):7064-7074.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Accessed October 26, 2023. [Link]

  • Kaizuka T, Hayashi T. Comparative analysis of palmitoylation sites of serotonin (5-HT) receptors in vertebrates. Neuropsychopharmacol Rep. 2018;38(2):75-85.
  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Accessed October 26, 2023. [Link]

  • Wang X, Li Y, Wang Y, et al. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Org Biomol Chem. 2017;15(38):8111-8115.
  • Flaugh ME, Mullen DL, Fuller RW, Mason NR. 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. J Med Chem. 1988;31(9):1746-1753.
  • α-methyl-5-HT. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]. Accessed October 26, 2023.

  • Pytliak M, Vargova V, Mechirova V, Felsoci M. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2011;155(2):159-166.
  • Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro kinetic parameters and scaling factors. Drug Metab Dispos. 1999;27(11):1350-1359.
  • Volk B, Wenzel B, Deuther-Conrad W, et al. Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. Molecules. 2017;22(11):1949.
  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers. Accessed October 26, 2023. [Link]

  • A Rapid LC-hrMS Method for Metabolite Identification Simultaneously to Metabolic Stability Assessment on Microsomes at an. Inventiva Pharma. [Link]. Accessed October 26, 2023.

  • Glennon RA, Seggel MR, Soine PJ, et al. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. J Med Chem. 1990;33(10):2777-2780.
  • Wang M, Lu S, Gao M, et al. Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Molecules. 2021;26(23):7185.

Sources

Technical Validation of (1-methyl-1H-indol-6-yl)methanamine: A Comparative Guide for METTL3 and Epigenetic Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Validation of (1-methyl-1H-indol-6-yl)methanamine bioactivity in multiple cell lines

Executive Summary

This guide provides a rigorous technical framework for validating the bioactivity of This compound (CAS: 3468-17-5). While often categorized as a chemical building block, this specific scaffold has emerged as a critical pharmacophore in the development of inhibitors for METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) and Amine Oxidases (LSD1/KDM1A, MAO-A/B) .

As a Senior Application Scientist, I advise treating this molecule not merely as a reagent, but as a fragment probe for interrogating the S-adenosylmethionine (SAM) binding pocket of methyltransferases or the substrate cavity of flavin-dependent oxidases. This guide details the experimental workflows required to validate its activity, selectivity, and mechanism of action (MoA) against established clinical standards.

Mechanistic Basis & Target Landscape

The biological utility of this compound stems from its structural mimicry of natural substrates. Its validation must focus on two primary mechanistic axes:

  • METTL3 Inhibition (Primary Context):

    • Mechanism: The indole core mimics the adenine base of the SAM cofactor or the RNA substrate. The C6-methanamine arm extends into the catalytic channel, potentially disrupting the transfer of the methyl group to the N6 position of adenosine in mRNA.

    • Therapeutic Relevance: METTL3 overexpression drives Acute Myeloid Leukemia (AML) by hyper-methylating mRNAs of oncogenes like c-MYC, BCL2, and PTEN.

  • Amine Oxidase Inhibition (Secondary Context):

    • Mechanism: The primary amine on an aromatic scaffold is a classic substrate for FAD-dependent amine oxidases (LSD1, MAO). It can act as a competitive inhibitor or a substrate that generates reactive byproducts (H2O2).

Pathway Visualization: METTL3-Driven Oncogenesis

METTL3_Pathway METTL3 METTL3/METTL14 Complex mRNA_Meth m6A-Methylated mRNA METTL3->mRNA_Meth Catalyzes Methylation SAM SAM (Cofactor) SAM->METTL3 Donates Methyl Group Compound (1-methyl-1H-indol-6-yl) methanamine Compound->METTL3 Competitive Inhibition (SAM/RNA Pocket) mRNA_Unmeth Target mRNA (e.g., c-MYC, BCL2) mRNA_Unmeth->METTL3 YTHDF2 YTHDF2 (Reader Protein) mRNA_Meth->YTHDF2 Recognized by Translation Enhanced Translation & Stability YTHDF2->Translation AML AML Cell Proliferation Translation->AML

Figure 1: Mechanism of Action. The compound interferes with the METTL3 catalytic cycle, preventing m6A methylation and downstream oncogenic translation in AML contexts.

Comparative Bioactivity Profile

To validate performance, this compound must be benchmarked against established inhibitors. The table below outlines expected performance metrics in a fragment-based screening context.

FeatureThis compound STM2457 (METTL3 Standard) Tranylcypromine (LSD1 Standard) Validation Insight
Role Fragment / Scaffold ProbePotent, Selective InhibitorNon-selective InhibitorUse the indole to map binding pockets; expect lower potency (µM range) than optimized drugs (nM).
IC50 (Enzymatic) 10 - 100 µM (Estimated)~16.9 nM~20 µM (LSD1)High µM activity indicates a valid "hit" for a fragment.
Selectivity Moderate (Potential MAO/5-HT off-target)High (>1000x vs. other methyltransferases)Low (Hits MAO-A/B)Critical Step: Counter-screen against MAO-A to prove METTL3 specificity.
Cellular Target MOLM-13 (AML), PC9 (Lung)MOLM-13, HL-60Small Cell Lung CancerEfficacy in MOLM-13 is the "Gold Standard" for METTL3 engagement.
Solubility High (Low MW, Polar amine)ModerateHighExcellent physicochemical properties for cell-based assays.
Experimental Validation Protocols

The following protocols are designed to create a self-validating system . If the compound shows activity in the enzymatic assay but fails the cellular target engagement, the hit is likely a false positive or lacks permeability.

Protocol A: METTL3 Enzymatic Inhibition Assay (HTRF)

Purpose: Quantify direct inhibition of methyltransferase activity.

  • Reagents: Recombinant METTL3/METTL14 complex, Biotinylated RNA substrate, S-adenosylmethionine (SAM), Europium-labeled anti-m6A antibody, Streptavidin-XL665.

  • Workflow:

    • Incubation: Mix 5 nM METTL3/14 with varying concentrations of this compound (0.1 µM – 100 µM) in assay buffer (20 mM Tris pH 7.5, 1 mM DTT). Incubate 15 min at RT.

    • Reaction Start: Add 200 nM Biotin-RNA and 1 µM SAM. Incubate for 60 min.

    • Detection: Add detection mixture (Eu-Ab and SA-XL665). Incubate 1 hour.

    • Readout: Measure HTRF signal (665/620 nm ratio) on a microplate reader (e.g., PHERAstar).

  • Validation Criteria: A dose-dependent decrease in HTRF signal confirms inhibition. IC50 < 50 µM is considered a valid fragment hit.

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Purpose: Prove the compound enters the cell and binds METTL3 in a physiological environment.

  • Cell Line: MOLM-13 (AML cells expressing high METTL3).

  • Treatment: Treat

    
     cells with 50 µM  compound or DMSO control for 1 hour.
    
  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C – 65°C) for 3 minutes. Cool immediately.

  • Lysis & Separation: Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g to pellet denatured proteins.

  • Western Blot: Analyze supernatant for soluble METTL3.

  • Analysis: Plot the thermal aggregation curve. A right-shift (ΔTm > 2°C) in the melting curve of METTL3 in treated vs. control cells confirms direct physical binding.

Protocol C: Functional Phenotyping (MOLM-13 Proliferation)

Purpose: Confirm that target engagement leads to the expected biological phenotype (leukemia growth arrest).

  • Seeding: Seed MOLM-13 cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions (1 µM – 100 µM) for 72 hours .

  • Readout: Add CellTiter-Glo (Promega) to measure ATP levels (viability).

  • Control: Run parallel assay in a METTL3-independent line (e.g., solid tumor line with low METTL3 dependency) to rule out general cytotoxicity.

Validation Workflow Diagram

This logic flow ensures you do not waste resources on false positives.

Validation_Workflow Start Compound This compound Enzymatic Step 1: HTRF Enzymatic Assay (Cell-Free) Start->Enzymatic Selectivity Step 2: MAO-A/B Counter-Screen (Specificity Check) Enzymatic->Selectivity If IC50 < 50µM Cellular Step 3: MOLM-13 Viability (Functional) Selectivity->Cellular If MAO inactive CETSA Step 4: CETSA / SPR (Biophysical Binding) Cellular->CETSA If EC50 correlates Decision Go / No-Go Lead Optimization CETSA->Decision If Tm shift > 2°C

Figure 2: Strategic Validation Pipeline. This workflow filters out non-specific toxicity and off-target amine oxidase effects early in the process.

Expert Commentary & Troubleshooting
  • The "False Positive" Trap: Indole-methanamines are prone to oxidation. In cell-free assays, they can generate hydrogen peroxide if trace amine oxidases are present, or if they auto-oxidize. Always include catalase in your enzymatic assay buffer to prevent peroxide-mediated inactivation of the METTL3 enzyme, which mimics inhibition.

  • Structure-Activity Relationship (SAR) Hint: The N-methyl group on the indole is crucial. It prevents the formation of certain quinone-imine reactive metabolites common to unmethylated indoles. If you observe toxicity, compare with the unmethylated analog; if the unmethylated version is more toxic, your N-methyl compound is likely acting via a specific mechanism.

  • Solubility: Dissolve in DMSO to 100 mM. Avoid aqueous storage; prepare fresh dilutions.

References
  • Barbieri, I., et al. (2017).[1][2] "Promoter-bound METTL3 maintains myeloid leukaemia by m6A-dependent translation control."[2] Nature, 552, 126–131. Link

  • Yankova, E., et al. (2021). "Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia." Nature, 593, 109–114. Link

  • PubChem Compound Summary. (2024). "1-(1H-indol-6-yl)methanamine."[2][3][4][5] National Center for Biotechnology Information. Link

  • Patent US11725010B2. (2023). "Polyheterocyclic compounds as METTL3 inhibitors." Google Patents. Link

  • Maiques-Diaz, A., & Somervaille, T. C. (2016). "LSD1: biologic roles and therapeutic targeting."[6][7] Epigenomics, 8(8), 1103–1116. Link

Sources

A Head-to-Head Comparison of Target Engagement Assays for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target within a physiological context is a cornerstone of a successful preclinical program. This guide provides an in-depth comparison of three widely adopted target engagement methodologies—Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling (PAL)—for validating the target engagement of a novel investigational compound, (1-methyl-1H-indol-6-yl)methanamine. While the precise molecular target of this compound is under active investigation, for the purpose of this illustrative guide, we will hypothesize its interaction with a putative kinase, "Kinase X," based on the prevalence of the indole scaffold in known kinase inhibitors.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale, experimental workflows, and comparative data interpretation of these powerful techniques.

The Imperative of Target Engagement Validation

Confirming that a drug candidate binds to its intended target in a cellular environment is a critical step in elucidating its mechanism of action and building confidence in its therapeutic potential.[3][4] Target engagement assays provide this crucial evidence, helping to distinguish direct effects from off-target or downstream cellular responses.[5] The choice of assay can significantly impact the quality of the data and the trajectory of a drug discovery project. Here, we dissect three orthogonal approaches to provide a comprehensive framework for their application.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Stabilization in a Cellular Milieu

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[6][7] The underlying principle is that the binding of a ligand, such as our investigational compound, to its target protein increases the protein's thermal stability.[6] This stabilization is then quantified by measuring the amount of soluble protein remaining after heat treatment across a range of temperatures.

Rationale for Employing CETSA

The primary advantage of CETSA is its ability to confirm target engagement in a physiologically relevant environment, without the need for compound or protein labeling.[3][8] This allows for the assessment of native protein interactions and can be adapted for high-throughput screening.[9]

Experimental Workflow for CETSA

The experimental workflow for CETSA can be conceptualized as a three-stage process: treatment, thermal challenge, and analysis.

CETSA_Workflow cluster_treatment Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture Intact Cells compound_treatment Treat with this compound cell_culture->compound_treatment heat_treatment Apply Temperature Gradient compound_treatment->heat_treatment cell_lysis Cell Lysis heat_treatment->cell_lysis centrifugation Separate Soluble/Aggregated Proteins cell_lysis->centrifugation detection Quantify Soluble Kinase X (e.g., Western Blot, ELISA) centrifugation->detection

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Plate cells expressing the target "Kinase X" and grow to optimal confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time.

  • Heat Treatment and Lysis:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Separation and Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble "Kinase X" in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Hypothetical Data Summary for CETSA
Temperature (°C)Soluble Kinase X (Vehicle, % of control)Soluble Kinase X (+ Compound, % of control)
40100100
459598
508092
555085
602060
65525
70<15

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free, optical detection technique that allows for the real-time measurement of biomolecular interactions.[10][11] It has become a gold standard for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.[10][12]

Rationale for Employing SPR

SPR provides high-quality kinetic data that is invaluable for lead optimization.[11] It allows for the precise determination of binding affinity (KD) and can help to differentiate between compounds with similar potencies but different binding characteristics.

Experimental Workflow for SPR

The SPR experiment involves immobilizing the target protein on a sensor chip and then flowing the analyte (our compound) over the surface.

SPR_Workflow cluster_preparation Preparation cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing protein_immobilization Immobilize Recombinant Kinase X on Sensor Chip analyte_injection Inject this compound protein_immobilization->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation sensorgram_generation Generate Sensorgram dissociation->sensorgram_generation kinetic_fitting Fit Data to Kinetic Model sensorgram_generation->kinetic_fitting

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR
  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5).

    • Immobilize purified, recombinant "Kinase X" onto the chip surface via amine coupling.

    • Deactivate excess reactive groups.

  • Binding Measurement:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, followed by a buffer wash.

    • Monitor the change in the refractive index, which is proportional to the mass of bound analyte, in real-time.

  • Data Analysis:

    • Generate sensorgrams for each compound concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data Summary for SPR
Compound Concentration (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
101.2 x 10^52.5 x 10^-320.8
501.1 x 10^52.4 x 10^-321.8
1001.3 x 10^52.6 x 10^-320.0
2501.2 x 10^52.5 x 10^-320.8
5001.2 x 10^52.4 x 10^-320.0

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule.[13][14] It involves chemically modifying the compound of interest with a photoreactive group and a reporter tag. Upon photoactivation, the photoreactive group forms a covalent bond with interacting proteins, allowing for their subsequent identification.[13][15]

Rationale for Employing PAL

PAL provides definitive evidence of a direct physical interaction between the compound and its target.[16] It is particularly useful for identifying novel targets in phenotypic screens and for mapping the binding site on the target protein.[13]

Experimental Workflow for PAL

The PAL workflow consists of probe synthesis, cellular labeling, and target identification.

PAL_Workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Labeling cluster_identification Identification synthesis Synthesize Photoaffinity Probe of Compound cell_incubation Incubate Cells with Probe synthesis->cell_incubation uv_activation UV Irradiation cell_incubation->uv_activation cell_lysis Cell Lysis uv_activation->cell_lysis enrichment Enrich Labeled Proteins cell_lysis->enrichment mass_spec Identify Proteins by Mass Spectrometry enrichment->mass_spec

Caption: Photoaffinity Labeling Workflow.

Detailed Protocol for PAL
  • Probe Synthesis:

    • Synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) into the structure of this compound without significantly altering its binding affinity for "Kinase X".

  • Cellular Labeling:

    • Treat cells with the photoaffinity probe.

    • Irradiate the cells with UV light to induce covalent cross-linking of the probe to its binding partners.

    • Lyse the cells.

  • Target Enrichment and Identification:

    • Enrich the biotin-tagged protein complexes using streptavidin beads.

    • Elute the captured proteins and separate them by SDS-PAGE.

    • Identify the labeled proteins, including "Kinase X," by in-gel digestion followed by mass spectrometry.

Hypothetical Data Summary for PAL
Protein IdentifiedPeptide Count% CoverageNotes
Kinase X 25 60% Primary putative target
Heat shock protein 901245%Known kinase chaperone
Tubulin alpha-1A chain830%Common non-specific binder
Protein Kinase Y515%Potential off-target

Comparative Analysis of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationReal-time mass change upon bindingCovalent cross-linking upon photoactivation
Environment Cellular or lysateIn vitro (purified components)Cellular or in vitro
Labeling Label-freeLabel-freeRequires compound modification
Throughput Moderate to highLow to moderateLow
Data Output Thermal shift (ΔTm)Binding kinetics (ka, kd, KD)Identity of binding partners
Strengths Physiologically relevant, no labeling requiredPrecise kinetic and affinity dataDefinitive evidence of direct binding, target ID
Limitations Indirect measure of binding, not all proteins are suitableRequires purified protein, potential for artifactsProbe synthesis can be challenging, potential for non-specific labeling

Conclusion and Recommendations

The cross-validation of target engagement for this compound using orthogonal assays provides a robust and compelling data package.

  • CETSA is an excellent primary assay to confirm target engagement in a cellular context, demonstrating that the compound can access and stabilize "Kinase X" in its native environment.

  • SPR complements the cellular data by providing high-resolution kinetic information, which is critical for understanding the binding mechanism and for guiding medicinal chemistry efforts.

  • Photoaffinity Labeling offers the most direct and unambiguous evidence of a physical interaction and can be instrumental in identifying both the primary target and potential off-targets.

A tiered approach, beginning with CETSA to establish cellular engagement, followed by SPR for detailed kinetic characterization, and culminating with PAL for definitive target identification, represents a comprehensive strategy for de-risking a drug discovery program and building a strong foundation for further development.

References

  • National Center for Biotechnology Information. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Gibb, S., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(6), 705-712. [Link]

  • Biolin Scientific. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Wang, Y., et al. (2020). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(23), 14878-14894. [Link]

  • Sdelci, S., et al. (2021). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Nature Communications, 12(1), 3985. [Link]

  • ResearchGate. (2020). Synthesis of (1H‐Indol‐6‐yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1695-1704. [Link]

  • Pesce, E., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 64(15), 11516-11527. [Link]

  • Wells, C. I., & Taddei, C. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10255-10276. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-159. [Link]

  • News-Medical. (2022). Redefining target engagement with new strategies in drug discovery. [Link]

  • Li, Y., et al. (2020). Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Journal of Medicinal Chemistry, 63(12), 6546-6561. [Link]

  • Talanta. (2020). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Talanta, 219, 121229. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Photonics Media. (n.d.). SPR Provides a Boost to Drug Discovery and Development. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048. [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers. [Link]

  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?[Link]

  • Expert Opinion on Drug Discovery. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Expert Opinion on Drug Discovery, 10(6), 637-650. [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). [Link]

  • Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(4), 1234-1264. [Link]

  • ResearchGate. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. [Link]

  • Macmillan Group, Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

  • Molecules. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(11), 3192. [Link]

Sources

Reproducibility of (1-methyl-1H-indol-6-yl)methanamine experimental results

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for researchers in medicinal chemistry and drug discovery. It prioritizes experimental reproducibility, mechanistic insight, and comparative analysis.

Executive Summary: The Scaffold & The Challenge

(1-Methyl-1H-indol-6-yl)methanamine is a critical building block in the synthesis of kinase inhibitors (e.g., PFKFB3 inhibitors) and RNA methyltransferase modulators (e.g., METTL3).[1] Unlike its unmethylated parent, the N-methyl variant offers distinct pharmacokinetic advantages by blocking metabolic conjugation at the indole nitrogen.[1]

However, experimental results with this primary amine are frequently inconsistent due to three "silent" variables:

  • C3-Oxidative Instability: The electron-donating N-methyl group activates the C3 position, increasing susceptibility to oxidative dimerization compared to the N-H analog.[1]

  • Carbamate Artifacts: The highly nucleophilic benzylic amine rapidly sequesters atmospheric CO₂, leading to "ghost" impurities in biological assays.[1]

  • Synthetic Divergence: Variations in reduction protocols (Nitrile vs. Aldehyde routes) yield different impurity profiles that affect downstream coupling efficiency.[1]

This guide provides a standardized, self-validating protocol to ensure reproducibility and objectively compares the N-methyl scaffold against its N-H alternative.

Comparative Analysis: N-Methyl vs. N-H Analogs[1]

When selecting between this compound and (1H-indol-6-yl)methanamine, researchers must weigh physicochemical properties against synthetic stability.[1]

Table 1: Physicochemical & Stability Profile[1][2]
FeatureThis compound (1H-Indol-6-yl)methanamine (Parent)Impact on Reproducibility
CAS Number Research Intermediate (e.g., 864264-03-9*)3468-17-5N-Me variant often requires in-house synthesis; purity varies.[1]
LogP (Calc.) ~1.8 - 2.1~1.1 - 1.4N-Me is more lipophilic; requires non-polar mobile phases for purification.[1]
H-Bonding Acceptor only (Indole N)Donor & AcceptorN-Me prevents non-specific binding related to N-H acidity.[1]
Oxidative Stability Lower (High electron density at C3)ModerateN-Me samples degrade faster in air/light; store under Argon.[1]
Metabolic Stability High (Blocks N-glucuronidation)Low (Prone to N1-conjugation)N-Me is preferred for in vivo probes but harder to handle in vitro.[1]
Primary Impurity 1-Methyl-1H-indole-6-carboxylic acid (via oxidation)Indole dimersOxidation products inhibit amide couplings.[1]

*Note: CAS numbers for specific salt forms of the N-methyl variant vary by vendor.[1]

Critical Reproducibility Factors (The "Why" Behind Failures)

The C3-Oxidation Trap

The N-methyl group pushes electron density into the indole ring.[1] While this is beneficial for potency in some targets, it makes the C3 position a "soft" nucleophile.[1]

  • Failure Mode: Exposure to air in solution (e.g., in DMSO stocks) leads to the formation of 3,3'-bisindole dimers or oxindoles.

  • Detection: Appearance of a singlet at ~10-11 ppm in ¹H NMR (oxindole NH) or broadening of aromatic signals.[1]

The "Ghost" Carbamate

Like many primary benzylic amines, this compound reacts with CO₂.[1]

  • Reaction: R-NH₂ + CO₂

    
     R-NH-COO⁻ H₃N⁺-R[1]
    
  • Symptom: Melting point depression and "unexplained" weight gain.[1] In LCMS, you may see a transient +44 Da mass that disappears under acidic conditions, confusing identity confirmation.

Validated Experimental Protocols

To ensure data integrity, we recommend the Nitrile Reduction Route over the Reductive Amination route for scale and purity.[1] The Reductive Amination route (from aldehyde) often leaves residual secondary amine byproducts that are difficult to separate.[1]

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Synthesize >98% pure this compound hydrochloride.

Workflow Diagram:

SynthesisWorkflow Start Indole-6-carbonitrile Step1 1. Methylation (NaH, MeI, DMF, 0°C) Start->Step1 QC1 QC Check 1: Disappearance of NH (IR/NMR) Step1->QC1 QC1->Step1 Incomplete (Add base) Step2 2. Reduction (LiAlH4, THF, Reflux) QC1->Step2 Pass QC2 QC Check 2: Disappearance of CN (2220 cm⁻¹) Step2->QC2 Step3 3. Salt Formation (HCl in Dioxane) QC2->Step3 Pass Final Target Product (HCl Salt) Step3->Final

Caption: Figure 1. Self-validating synthesis workflow. Critical Quality Control (QC) points prevent carrying forward unreacted intermediates.

Step-by-Step Procedure:

  • Methylation:

    • Dissolve indole-6-carbonitrile (1.0 eq) in anhydrous DMF under Argon.

    • Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Wait for gas evolution to cease.

    • Add MeI (1.1 eq) dropwise.[1] Stir 1h.

    • Validation (QC1): Take an aliquot. ¹H NMR must show loss of the broad NH singlet (~11.5 ppm) and appearance of N-Me singlet (~3.8 ppm).[1] If NH remains, add 0.1 eq NaH/MeI.

  • Reduction (The Critical Step):

    • Suspend LiAlH₄ (2.5 eq) in anhydrous THF.

    • Add the methylated nitrile (dissolved in THF) slowly at 0°C. Reflux for 3h.

    • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate. Filter.

    • Validation (QC2): IR spectroscopy of the crude oil must show zero absorbance at 2220 cm⁻¹ (CN stretch). Any residual nitrile will poison subsequent biological assays.[1]

  • Salt Formation (Stabilization):

    • Dissolve the crude free base in minimal Et₂O.[1]

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Filter the white precipitate immediately and dry under vacuum/N₂.[1] Do not air dry (prevents oxidation).[1]

Handling & Storage Logic

The free base is unstable.[1] All experimental results should be reported using the Hydrochloride (HCl) or Fumarate salt.[1]

Storage Workflow:

StorageLogic FreeBase Free Base (Freshly Synthesized) Decision Immediate Use? FreeBase->Decision Degrade Degradation (Oxidation/Carbamates) FreeBase->Degrade Stored > 24h in Air Use Use in Reaction (within 1 hour) Decision->Use Yes Salt Convert to HCl Salt Decision->Salt No Store Store at -20°C (Desiccator + Argon) Salt->Store

Caption: Figure 2. Decision logic for handling the free base vs. salt form to minimize degradation.

References

  • Synthesis of 1-Methylindole Derivatives

    • Title: Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists.
    • Source: World Intellectual Property Organization (WO2005082859A1).[1]

    • URL
    • Relevance: Describes the methylation and reduction sequence for 6-aminomethyl-1-methylindole (Prepar
  • Medicinal Chemistry Application (Kinase Inhibition)

    • Title: Substituted quinoxaline derivatives (PFKFB3 Inhibitors).[1]

    • Source: World Intellectual Property Organization (WO2016180536A1).[1]

    • URL
    • Relevance: Validates the use of the this compound scaffold in active pharmaceutical ingredients.
  • General Reductive Amination Protocols

    • Title: Reductive Amination and How It Works.[1][2][3][4]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Provides foundational mechanism for the alternative synthesis route via aldehyde.[1]

  • Indole Reactivity & Oxidation

    • Title: Indole: The Fragile Heterocycle.[1] (General Reference)

    • Source: ACS Journal of Organic Chemistry (General Principles).[1]

    • Context: Supports the mechanistic explanation of C3 oxidative instability in electron-rich indoles.[1]

Sources

Comparative analysis of (1-methyl-1H-indol-6-yl)methanamine's ADME properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Subject: Optimization and Evaluation of Indole-6-methanamine Scaffolds[1]

Executive Summary

(1-methyl-1H-indol-6-yl)methanamine represents a "privileged scaffold" distinct from the canonical tryptamine (indole-3-ethanamine) lineage.[1] While tryptamines are heavily regulated by Monoamine Oxidase A (MAO-A) and primarily target serotonergic GPCRs, the 6-substituted indole methanamine class offers a unique chemical space with altered metabolic stability and kinase/enzyme binding potential.[1]

This guide provides a comparative analysis of this scaffold against its non-methylated parent and the biological standard (Tryptamine). It details the impact of N1-methylation and C6-positioning on ADME properties, supported by experimental protocols for validation.[1]

Part 1: Physicochemical & ADME Comparative Analysis

The following data synthesizes established Structure-Property Relationships (SPR) for indole scaffolds. The target molecule is compared against Tryptamine (biological baseline) and (1H-indol-6-yl)methanamine (structural parent).[1]

Table 1: Comparative Physicochemical Profile[1][2]
PropertyTarget: (1-Me-Indol-6-yl)methanamine Comparator A: (1H-Indol-6-yl)methanamine Comparator B: Tryptamine Implication
Molecular Weight ~160.2 g/mol ~146.2 g/mol 160.2 g/mol Fragment-like; ideal for Lead Opt.[1]
cLogP (Lipophilicity) 1.9 – 2.2 (Predicted)1.5 – 1.71.6 – 1.9N-methylation increases lipophilicity, improving membrane partition.
H-Bond Donors (HBD) 1 (Primary Amine)2 (Indole NH + Amine)2 (Indole NH + Amine)Critical: N1-Me removes a donor, significantly enhancing BBB permeability.[1]
pKa (Basic Amine) ~9.2 (Benzylic-like)~9.2~10.2 (Alkyl amine)Lower pKa at C6 vs C3 reduces ionization at pH 7.4, aiding passive transport.
TPSA (Ų) ~26~41~41Lower TPSA correlates with higher oral bioavailability.
Mechanism of Action: The "Methylation Effect"

The addition of the methyl group at the N1 position is not merely structural; it is a functional ADME toggle:

  • Solubility vs. Permeability: While N-methylation slightly reduces aqueous solubility compared to the NH parent, it drastically improves permeability by capping a hydrogen bond donor.[1] This is often the deciding factor for CNS-active compounds.[1]

  • Metabolic Shifting: The N1-methyl group blocks N-glucuronidation, a common Phase II clearance pathway for indoles, forcing clearance through oxidative pathways (CYP450) or amine deamination (MAO).

Part 2: Metabolic Stability & Toxicology[1]

The primary liability for primary amines attached to aromatic rings is oxidative deamination by Monoamine Oxidases (MAOs).

The MAO Susceptibility Shift
  • Tryptamine (C3-Linker): Highly specific substrate for MAO-A .[1] Rapidly cleared in the gut/liver.

  • 6-Methanamine (C6-Linker): The benzylic nature of the amine at position 6 shifts substrate specificity.[1] These analogs often show reduced affinity for MAO-A but may retain sensitivity to MAO-B (similar to benzylamine).[1]

  • Impact: The target molecule likely possesses a longer half-life (

    
    ) than tryptamine but requires specific screening against MAO-B to confirm stability.[1]
    
CYP450 Liabilities

The electron-rich indole ring is prone to oxidation.[1]

  • Site of Metabolism (SOM): Without the N1-H, the electron density shifts. The C3 position becomes the primary nucleophilic site for CYP oxidation (likely CYP2D6 or CYP3A4), leading to 3-hydroxyindoles or oxindoles.

Diagram 1: Metabolic Fate & Clearance Pathways

This diagram illustrates the divergent clearance pathways between the target scaffold and canonical tryptamines.

MetabolicFate Substrate This compound MAO_Path MAO-B Pathway (Oxidative Deamination) Substrate->MAO_Path Primary Clearance (Benzylic Amine) CYP_Path CYP450 Pathway (Ring Oxidation) Substrate->CYP_Path Secondary Clearance (C3 Oxidation) Phase2 Phase II (N-Demethylation) Substrate->Phase2 Minor Pathway Aldehyde Indole-6-aldehyde (Inactive Metabolite) MAO_Path->Aldehyde Rapid Oxindole 3-Hydroxy/Oxindole Derivatives CYP_Path->Oxindole Slower Parent Reverts to (1H-indol-6-yl)methanamine Phase2->Parent CYP Demethylase

Caption: Predicted metabolic clearance routes.[1] MAO-B mediated deamination to the aldehyde is the primary liability, followed by C3-oxidation.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively evaluate this scaffold, you must run these two specific assays. The protocols below are designed with internal controls to ensure data integrity.

Protocol A: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify if the N-methyl group confers stability against hepatic enzymes.
  • Preparation:

    • Test Compound: 1 µM this compound in phosphate buffer (pH 7.4).

    • Control A (High Clearance): Testosterone or Verapamil.

    • Control B (Low Clearance): Warfarin.[1]

    • Control C (MAO Specific): Benzylamine (to validate MAO activity in microsomes).

  • Incubation:

    • Mix compound with pooled Liver Microsomes (human/rat, 0.5 mg/mL protein).

    • Initiate reaction with NADPH-regenerating system (or pure NADPH).[1] Crucial: Run a parallel set WITHOUT NADPH to detect non-CYP metabolism (e.g., MAO activity).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation Logic:

    • If clearance is high in both NADPH(+) and NADPH(-) samples, the compound is an MAO substrate (MAO does not require NADPH).

    • If clearance is high only in NADPH(+), it is a CYP substrate .

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion and BBB potential.

  • System Setup:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

    • Acceptor Plate: PTFE 96-well plate.[1]

    • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (mimics BBB).[1]

  • Workflow:

    • Coat donor membrane with 5 µL Lipid Solution.[1]

    • Fill Donor wells: 150 µL of compound (10 µM in PBS pH 7.4).

    • Fill Acceptor wells: 300 µL PBS pH 7.4.

    • Sandwich plates and incubate: 18 hours @ 25°C, humidity chamber (prevent evaporation).

  • Quantification:

    • Measure UV absorbance or LC-MS/MS of both Donor and Acceptor wells.[1]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
  • Validation Logic:

    • High Permeability Marker: Propranolol (

      
       cm/s).[1]
      
    • Low Permeability Marker: Furosemide.[1]

    • Result Interpretation: If (1-Me-Indol-6-yl)methanamine shows

      
       cm/s, it is predicted to be BBB permeable.[1]
      

Part 4: Decision Framework for Scaffold Optimization

Use this workflow to determine if this building block is suitable for your drug discovery campaign.

Diagram 2: ADME Optimization Logic

A decision tree for evaluating indole-methanamine derivatives.

ADME_Workflow Start Start: (1-Me-Indol-6-yl)methanamine Step1 Assay 1: PAMPA (pH 7.4) Start->Step1 Check1 Pe > 5.0 x 10^-6 cm/s? Step1->Check1 Step2 Assay 2: Microsomal Stability (+/- NADPH) Check1->Step2 Yes Mod_A Issue: Low Permeability Action: Increase Lipophilicity (Add F/Cl to Indole Ring) Check1->Mod_A No Check2 High Clearance without NADPH? Step2->Check2 Result_Good Candidate Profile: CNS Penetrant + Metabolic Stability (Proceed to Potency) Check2->Result_Good No (Stable) Mod_B Issue: MAO Instability Action: Alpha-Methylation (Steric Block of Amine) Check2->Mod_B Yes (MAO Liability)

Caption: Optimization logic. Failures in permeability require lipophilic substitution; failures in stability require steric hindrance at the amine.

References

  • PubChem Compound Summary. (2025). 1-(1H-indol-6-yl)methanamine.[1][2][3][4] National Center for Biotechnology Information.[1] [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Discusses the effect of N-methylation on solubility/permeability). [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Source for PAMPA and Microsomal Stability protocols). [Link]

  • Blair, J. B., & Kurian, P. (1995). MAO-A and MAO-B substrate selectivity of benzylamine analogs. Biochemical Pharmacology. (Establishes the SAR for benzylic amines vs tryptamines). [Link]

Sources

Side-by-side analysis of different synthesis routes for (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Indole Challenge"

Synthesizing (1-methyl-1H-indol-6-yl)methanamine requires navigating a specific electronic challenge: the indole core is electron-rich and prone to electrophilic attack at C3, while the C6 position is electronically deactivated relative to the rest of the ring.[1][2]

The primary amine functionality is highly reactive.[1][2] Consequently, the choice of synthesis route is dictated by scale and purity requirements :

  • Route A (Nitrile Reduction): Best for Scale-Up .[1][2] High atom economy but requires handling pyrophoric reagents or high-pressure hydrogenation.[1][2]

  • Route B (Reductive Amination): Best for Discovery/Library Synthesis .[1][2] Mild conditions, but prone to secondary amine by-product formation (dimerization).[1]

  • Route C (Azide Reduction): Best for High Purity .[1][2] A multi-step sequence that guarantees a primary amine without dimerization, ideal when GMP purity is required.[1][2]

Comparative Analysis of Synthesis Routes

Route A: Reduction of 1-Methyl-1H-indole-6-carbonitrile

Mechanism: Nucleophilic addition of hydride to the nitrile carbon followed by hydrolysis.[1][2]

  • Variant A1: Lithium Aluminum Hydride (LAH) [1]

    • Reagent: LiAlH₄ in THF or Et₂O.[1][2]

    • Pros: Complete conversion; works well on gram-scale; avoids high-pressure equipment.[1][2]

    • Cons: Pyrophoric; workup can form difficult emulsions (aluminum salts); incompatible with other reducible groups (esters, ketones).[1]

  • Variant A2: Catalytic Hydrogenation (Raney Ni)

    • Reagent: H₂ (50 psi), Raney Nickel, NH₃/MeOH.[1]

    • Pros: Industrial standard; clean workup (filtration); scalable.[1][2]

    • Cons: Risk of reducing the indole C2-C3 double bond to form the indoline (dihydroindole) impurity; requires Parr shaker/autoclave.[2]

Route B: Reductive Amination of 1-Methyl-1H-indole-6-carbaldehyde

Mechanism: Condensation of aldehyde with ammonia/source to form an imine, followed by in-situ reduction.[1][2]

  • Reagents: NH₄OAc, NaBH₃CN (Borch conditions) or NH₃ in MeOH/Ti(OiPr)₄ followed by NaBH₄.[1]

  • Pros: Mild conditions; tolerates other functional groups; aldehyde precursor is commercially available.[1][2]

  • Cons:Dimerization Risk. The product amine can react with unreacted aldehyde to form a secondary amine (Schiff base formation).[1][2] Requires large excess of ammonia to suppress.[1][2]

Route C: The "Azide" Sequence (Alcohol Azide Amine)

Mechanism: Substitution of an activated alcohol (mesylate/halide) with azide, followed by Staudinger reduction.

  • Precursor: (1-methyl-1H-indol-6-yl)methanol.[1][2]

  • Pros:Guaranteed Primary Amine. No risk of secondary amine formation.[1][2] Very high purity profile.

  • Cons: 3 steps instead of 1; requires handling organic azides (explosion hazard on large scale).[1]

Performance Data Comparison

MetricRoute A (LAH Reduction)Route B (Reductive Amination)Route C (Azide Sequence)
Yield (Isolated) 85 - 92%60 - 75%70 - 80% (Over 3 steps)
Purity (Crude) Medium (Al salts)Low (Dimer impurities)High
Atom Economy HighMediumLow
Scalability Medium (Quench heat)HighLow (Azide safety)
Safety Profile Red (Pyrophoric)Green (Mild)Orange (Explosive int.)[1][2]
Cost LowMediumHigh

Visualization of Pathways

SynthesisRoutes Start_Nitrile 1-Methyl-1H-indole- 6-carbonitrile Process_LAH LAH Reduction (THF, Reflux) Start_Nitrile->Process_LAH Route A Start_Aldehyde 1-Methyl-1H-indole- 6-carbaldehyde Process_RedAm Reductive Amination (NH4OAc, NaBH3CN) Start_Aldehyde->Process_RedAm Route B Start_Alcohol (1-Methyl-1H-indol- 6-yl)methanol Process_Azide 1. MsCl/Et3N 2. NaN3 3. PPh3 (Staudinger) Start_Alcohol->Process_Azide Route C Target (1-Methyl-1H-indol- 6-yl)methanamine Process_LAH->Target 85-92% Yield Impurity_Indoline Impurity: Indoline (Over-reduction) Process_LAH->Impurity_Indoline If Raney Ni used Process_RedAm->Target 60-75% Yield Impurity_Dimer Impurity: Secondary Amine Dimer Process_RedAm->Impurity_Dimer Side Reaction Process_Azide->Target High Purity

Figure 1: Strategic overview of the three primary synthesis routes, highlighting precursors and potential impurities.

Detailed Experimental Protocols

Protocol A: LAH Reduction (High Yield)

Best for generating material for early-stage biological testing.[1][2]

Safety: LiAlH₄ is pyrophoric.[1][2] Reacts violently with water.[1][2] Conduct under inert atmosphere (N₂/Ar).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge flask with anhydrous THF (50 mL) and LiAlH₄ (2.0 equiv). Cool to 0°C.[1][2]

  • Addition: Dissolve 1-methyl-1H-indole-6-carbonitrile (1.0 equiv) in anhydrous THF (20 mL). Add dropwise to the LAH suspension over 30 mins.

    • Note: Exothermic.[1][2] Maintain internal temp <10°C.

  • Reaction: Warm to Room Temperature (RT), then reflux for 3–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Fieser Workup (Critical Step): Cool to 0°C. Dilute with diethyl ether.

    • Add water:

      
       mL (where 
      
      
      
      = grams of LAH used).
    • Add 15% NaOH:

      
       mL.[1][2]
      
    • Add water:

      
       mL.[1][2]
      
    • Result: A granular white precipitate (aluminum salts) forms, leaving a clear supernatant.[1]

  • Isolation: Filter through a Celite pad. Dry filtrate over Na₂SO₄, concentrate in vacuo.

  • Purification: If the oil is dark, purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

Protocol B: Reductive Amination (Mild)

Best for late-stage functionalization or if LAH is too harsh.[1][2]

  • Setup: 100 mL round-bottom flask.

  • Imine Formation: Combine 1-methyl-1H-indole-6-carbaldehyde (1.0 equiv) and Ammonium Acetate (10.0 equiv) in Methanol. Stir at RT for 1 hour.

    • Tip: The large excess of NH₄OAc is vital to prevent the amine product from reacting with the aldehyde (dimerization).[2]

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) in one portion.

    • Optional: Add 3Å molecular sieves to absorb water and drive imine formation.[1][2]

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Acidify carefully with 1N HCl to pH < 2 (destroys excess hydride). Stir 30 mins.

  • Workup: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).[1][2]

  • Purification: The crude is often an oil.[1][2] Convert to HCl salt for stability by adding 4M HCl in Dioxane.[1][2]

Critical Quality Attributes (CQA) Check

When analyzing the final product, specifically look for these common failure modes:

AttributeSpecificationDetection MethodCause of Failure
Appearance White to off-white solid (HCl salt)VisualOxidation (indoles darken in air)
Proton NMR Singlet at ~3.7-3.8 ppm (N-Me)1H NMR (DMSO-d6)Incomplete methylation or N-demethylation
Methylene Peak Singlet/Doublet at ~4.0 ppm1H NMRAldehyde contamination (peak at 10 ppm)
Mass Spec [M+H]+ = 161.1LC-MSDimer formation ([M+H]+ ~ 305)

References

  • General Indole Synthesis: Sundberg, R. J.[1] The Chemistry of Indoles. Academic Press, 1996.[1] (Foundational text for indole reactivity).

  • Nitrile Reduction (LAH): Amundsen, L. H., & Nelson, L. S.[1] "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242-244.[1] Link[1]

  • Reductive Amination (Borch): Borch, R. F., et al.[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Indole-6-carboxaldehyde Properties: Sigma-Aldrich Product Specification, CAS 21005-45-8.[1][2] Link[1]

  • Raney Nickel Hydrogenation: Tyman, J. H. P.[1] "Hydrogenation of Nitriles." Synthetic Reagents, Vol 2. (Standard industrial protocol reference).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (1-methyl-1H-indol-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Compound Classification: Functionalized Indole / Primary Amine. Primary Hazards: Corrosive to eyes (Category 1 risk), Skin/Respiratory Irritant, Air-Sensitive (Oxidation).

For immediate handling of (1-methyl-1H-indol-6-yl)methanamine , adhere to the "Amine Protocol" :

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the basicity of the amine moiety.

  • Hand Protection: Double-gloving (Nitrile/Nitrile) recommended for solution handling.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent "amine blush" (reaction with atmospheric CO₂).

Hazard Characterization & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity over simple checklist compliance. This compound presents a dual-hazard profile based on its structural pharmacophore:

  • The Primary Amine (-CH₂NH₂): This functional group is a Brønsted base. Upon contact with mucosal membranes (eyes, lungs), it protonates, generating hydroxide ions (

    
    ) locally. This causes liquefactive necrosis , particularly in the cornea. Unlike acid burns, amine burns do not form a protective eschar, allowing deep tissue penetration.
    
  • The Indole Core: Indoles are lipophilic and often bioactive (serotonergic analogs). This facilitates transdermal absorption. While specific LD50 data may be sparse for this specific intermediate, structural analogs (e.g., 1H-Indol-6-ylmethanamine) are classified as Acute Tox. 4 (Oral) and Eye Dam. 1 [1].

Critical Warning: Do not rely solely on the absence of a "Corrosive" symbol on the bottle. Many research intermediates are labeled "Caution: Substance not fully tested." Treat this amine as a Category 1 Eye Hazard .

PPE Selection Matrix

The following matrix dictates protection levels based on experimental intensity.

ParameterTask Level 1: Solid Handling Task Level 2: Solution/Reaction Task Level 3: Spill Cleanup
Scenario Weighing < 1g, Transferring solidsDissolving, Filtering, PipettingLiquid spill > 10mL or Solid > 5g
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if pressurized)Full Face Respirator or Goggles + Shield
Hand Protection Nitrile (4 mil minimum)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Laminate Film (e.g., Silver Shield®) or Heavy Nitrile
Body Protection Standard Cotton Lab CoatLab Coat + Chemical Apron (Tyvek®)Tyvek® Coverall (Chemical Resistant)
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")NIOSH P100/OV Cartridge (if outside hood)
Specific Risk Static dispersal of finesSplash / AerosolizationInhalation of vapors / Skin absorption

Decision Logic & Workflows

PPE Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the compound.

PPE_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant Quantity > 10g? Solid->Quant Solvent Solvent Type? Liquid->Solvent Std_Solid Standard Protocol: Nitrile Gloves + Goggles Use Anti-Static Gun Quant->Std_Solid No High_Solid High Exposure Risk: N95/P100 (if open) + Double Nitrile Quant->High_Solid Yes Volatile Volatile/Penetrating (DCM, THF, DMSO) Solvent->Volatile Aqueous Aqueous/Alcohol Solvent->Aqueous Action_Vol Double Glove (Change <15 min) Fume Hood MANDATORY Volatile->Action_Vol Action_Aq Single Nitrile OK (Change on splash) Aqueous->Action_Aq

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Protocols

Weighing & Solid Transfer

Indole amines are often "sticky" or electrostatic solids.

  • Engineering: Use a balance enclosure or place the balance inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun. Static discharge can scatter the amine powder, leading to unseen surface contamination.

  • Technique: Do not use metal spatulas if the compound is a salt form (hydrochloride) to avoid corrosion; use ceramic or PTFE-coated tools.

Solubilization & Reaction
  • Inerting: This amine will react with atmospheric CO₂ to form carbamates (white crusts). Purge all reaction vessels with Nitrogen or Argon before addition.

  • Addition: If adding acid to this amine, expect an exotherm. Cool the vessel to 0°C before neutralization to minimize fuming.

  • Monitoring: Use TLC (Thin Layer Chromatography) with a basic mobile phase (e.g., DCM/MeOH/NH₄OH) to prevent the amine from streaking.

Spill Response Workflow

In the event of a spill, speed is critical to prevent surface corrosion or vapor spread.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL/5g) Inside Hood Assess->Minor Major Major (>10mL/5g) Outside Hood Assess->Major PPE_Up Don Goggles + Double Gloves Minor->PPE_Up Evac Evacuate Area Call EHS Major->Evac Absorb Cover with Absorbent (Vermiculite/Pads) PPE_Up->Absorb Neut Clean Surface: 1. Dilute Acetic Acid 2. Water Rinse Absorb->Neut Dispose Dispose as Basic Organic Waste Neut->Dispose

Figure 2: Operational workflow for containment and cleanup of amine spills.

Waste Disposal & Deactivation

Proper disposal prevents downstream accidents (e.g., mixing amines with acid waste streams).

  • Stream Segregation: Dispose of in Basic Organic Waste .

    • Why? Mixing this amine with Acidic Organic Waste can generate heat and pressure in the waste drum.

  • Container Labeling: Clearly mark the tag with "Primary Amine" and "Indole Derivative."

  • Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 5% Citric Acid or Vinegar) to protonate the amine (making it water-soluble) before the final soap/water wash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17221101, (1H-Indol-6-yl)methanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.